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  • Product: 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
  • CAS: 292612-16-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide: A Technical Whitepaper

Executive Summary & Structural Rationale The rational design of bioactive small molecules frequently relies on the hybridization of privileged pharmacophores. 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The rational design of bioactive small molecules frequently relies on the hybridization of privileged pharmacophores. 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) is a highly specialized acylhydrazone derivative that bridges a 2-methylfuran moiety with a thiophene ring via an azomethine-amide linkage.

In drug discovery, the acylhydrazone linker (–CO–NH–N=CH–) is celebrated for its conformational flexibility, metal-chelating ability, and capacity to act as both a hydrogen bond donor and acceptor. By flanking this linker with a furan ring (an oxygen-containing heterocycle that enhances aqueous solubility and target-site hydrogen bonding) and a thiophene ring (a classical bioisostere of benzene with enhanced lipophilicity and metabolic stability), researchers can fine-tune the pharmacokinetic profile of the resulting molecule[1]. This whitepaper details the autonomous, self-validating synthetic protocols and the spectroscopic characterization framework required to isolate and verify this compound.

Retrosynthetic Analysis & Workflow

The construction of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide relies on a convergent, two-step synthetic pathway. The target is disconnected at the azomethine bond, revealing two primary precursors: 2-methylfuran-3-carbohydrazide and thiophene-2-carboxaldehyde [2]. The hydrazide itself is derived from the hydrazinolysis of an ester precursor.

Retrosynthesis A Ethyl 2-methylfuran- 3-carboxylate B Hydrazine Hydrate (EtOH, Reflux) A->B C 2-Methylfuran- 3-carbohydrazide B->C Hydrazinolysis E Glacial Acetic Acid (EtOH, Reflux) C->E D Thiophene-2- carboxaldehyde D->E F 2-Methyl-N'-(2-thienylmethylene) -3-furohydrazide E->F Condensation

Retrosynthetic workflow for 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and In-Process Controls (IPCs).

Phase I: Synthesis of 2-Methylfuran-3-carbohydrazide

Objective: Convert the stable ester into a highly nucleophilic carbohydrazide. Causality: Hydrazine hydrate acts as a potent nucleophile in an acyl substitution reaction. Ethanol is selected as the solvent because it solubilizes the starting materials at reflux while allowing the highly polar hydrazide product to crystallize upon cooling, creating a self-purifying system.

  • Reagent Preparation: Dissolve 10.0 mmol of ethyl 2-methylfuran-3-carboxylate in 15 mL of absolute ethanol.

  • Nucleophilic Addition: Add 15.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise to the stirring mixture at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

  • IPC (Validation): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline-hugging polar hydrazide spot.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath. Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum.

Phase II: Acid-Catalyzed Schiff Base Condensation

Objective: Couple the hydrazide with thiophene-2-carboxaldehyde to form the target acylhydrazone[3]. Causality: The condensation requires a delicate pH balance. Glacial acetic acid lowers the pH to ~4.5, which is sufficient to protonate the carbonyl oxygen of the thiophene-2-carboxaldehyde (enhancing electrophilicity) without fully protonating the hydrazide's primary amine (which would destroy its nucleophilicity).

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-methylfuran-3-carbohydrazide in 20 mL of absolute ethanol.

  • Aldehyde Addition: Add 5.0 mmol of thiophene-2-carboxaldehyde (a colorless to amber liquid, density 1.2 g/mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Thermal Activation: Reflux the mixture for 2 to 4 hours.

  • IPC (Validation): The product, an extended conjugated system, is less soluble in ethanol than its precursors. The system self-validates as the target molecule precipitates out of the hot solution or immediately upon cooling[4].

  • Isolation & Purification: Cool to room temperature, filter the solid, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture to obtain analytically pure 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

Mechanistic Pathway of Azomethine Formation

The formation of the acylhydrazone linker proceeds via a classic nucleophilic addition-elimination mechanism.

Mechanism N1 1. Carbonyl Protonation (Thiophene-2-carboxaldehyde) N2 2. Nucleophilic Attack (by Hydrazide -NH2) N1->N2 H+ catalysis N3 3. Tetrahedral Carbinolamine Intermediate N2->N3 N4 4. Proton Transfer & -H2O Elimination N3->N4 N5 5. Acylhydrazone Formation (Azomethine Bond) N4->N5 Dehydration

Acid-catalyzed condensation mechanism forming the azomethine linkage.

Characterization & Data Presentation

To confirm the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. The expected data profiles are summarized in the tables below based on the structural environment of the furan, thiophene, and acylhydrazone moieties.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C11H10N2O2S
Molecular Weight 234.27 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in EtOH
Table 2: Expected Fourier-Transform Infrared (FT-IR) Data

Causality: The formation of the azomethine bond is confirmed by the disappearance of the primary amine doublet (from the hydrazide precursor) and the aldehyde carbonyl stretch, replaced by a distinct C=N stretch.

Functional GroupWavenumber (cm⁻¹)Peak Characteristics
N-H (Amide) 3150 – 3250Sharp, medium intensity
C=O (Amide I) 1640 – 1660Strong, sharp (shifted due to conjugation)
C=N (Azomethine) 1590 – 1610Medium to strong
C-O-C (Furan ring) 1100 – 1150Strong, asymmetric stretch
C-S-C (Thiophene) 700 – 750Medium, characteristic of thiophene
Table 3: Expected ¹H NMR Spectral Data (DMSO-d6, 400 MHz)

Causality: Acylhydrazones exhibit a highly characteristic downfield shift for the amide proton due to the combined electron-withdrawing effects of the carbonyl group and the anisotropic deshielding from the adjacent azomethine double bond. Note: Acylhydrazones often present as a mixture of E/Z rotamers in DMSO, which may result in a secondary set of minor peaks.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.50 Singlet (s)3HFuran-CH₃ (Overlaps with DMSO peak)
~ 6.80 Doublet (d)1HFuran C4-H
~ 7.15 Doublet of doublets (dd)1HThiophene C4-H
~ 7.45 Doublet (d)1HThiophene C3-H
~ 7.55 Doublet (d)1HFuran C5-H
~ 7.65 Doublet (d)1HThiophene C5-H
~ 8.45 Singlet (s)1HAzomethine (N=CH)
~ 11.60 Singlet (s)1HAmide (NH), D₂O exchangeable

Conclusion

The synthesis of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide exemplifies the precision required in modern heterocyclic chemistry. By strictly controlling the thermodynamics and kinetics of the hydrazinolysis and subsequent acid-catalyzed condensation, researchers can reliably isolate this privileged scaffold. The comprehensive spectroscopic profile provided serves as a definitive benchmark for structural validation, paving the way for downstream biological and pharmacological evaluations.

References

  • Thiophene-2-carboxaldehyde - Wikipedia. Wikipedia, The Free Encyclopedia. 2

  • 2-Thiophenecarboxaldehyde 98 98-03-3 - Sigma-Aldrich. Sigma-Aldrich Product Catalog.

  • Formation and hydrolysis of pyridoxal-5'-phosphate hydrazones and Schiff bases: Prediction of equilibrium and rate constants. ResearchGate. 4

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. National Center for Biotechnology Information (PMC). 3

  • Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. National Center for Biotechnology Information (PubMed). 1

Sources

Exploratory

chemical properties of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

An In-Depth Technical Guide on the Chemical, Structural, and Pharmacological Profiling of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide Executive Summary 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical, Structural, and Pharmacological Profiling of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide

Executive Summary

2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) is a highly specialized heterocyclic acylhydrazone Schiff base[1]. With the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol , this compound represents a privileged scaffold in medicinal chemistry and coordination chemistry. Formed via the condensation of a furan-based hydrazide and a thiophene-carboxaldehyde, the molecule integrates two electron-rich heteroaromatic rings bridged by an azomethine (-CH=N-) linkage.

For drug development professionals, this compound is of profound interest due to its multi-heteroatom donor system (O, N, S), which facilitates robust transition metal chelation. This guide dissects the structural causality, synthesis methodologies, and pharmacological mechanisms of this compound, providing a self-validating framework for its application in advanced therapeutic screening.

Structural Chemistry & Coordination Dynamics

The pharmacological versatility of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide is fundamentally driven by its structural geometry and electronic distribution.

Keto-Enol Tautomerism

Acylhydrazones exist in a dynamic equilibrium between the keto (amide) and enol (iminol) tautomeric forms. In the solid state, the compound predominantly exists in the keto form, stabilized by intermolecular hydrogen bonding. However, in polar solvents or in the presence of transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺), the equilibrium shifts toward the enol form[2]. Deprotonation of the enolic hydroxyl group generates a mononegative bidentate or tridentate ligand, which is critical for forming stable, neutral metal complexes.

The O-N-S Donor System

The molecule presents a highly efficient coordination pocket:

  • Carbonyl/Enolic Oxygen: Acts as a hard donor, preferring high-oxidation-state metals.

  • Azomethine Nitrogen (-C=N-): Acts as a borderline donor, providing the primary anchor for chelation. The lone pair on the nitrogen is highly accessible.

  • Thiophene Sulfur: Acts as a soft donor, capable of back-bonding with low-oxidation-state or softer transition metals.

Causality in Drug Design: Why utilize both furan and thiophene? The furan ring increases the electron density around the carbonyl group, enhancing its nucleophilicity during chelation. Conversely, the thiophene ring acts as a bioisostere for benzene, improving the compound's lipophilicity (LogP) and metabolic stability without drastically altering its steric bulk[3].

Synthesis Methodology

The synthesis of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide relies on an acid-catalyzed nucleophilic addition-elimination mechanism. The protocol below is designed as a self-validating system , incorporating in-process analytical checkpoints to ensure reaction fidelity.

Experimental Protocol: Acid-Catalyzed Condensation

Objective: Synthesize the target Schiff base with >85% yield and >98% purity.

  • Preparation of Reactants: Dissolve 10.0 mmol of 2-methyl-3-furohydrazide (nucleophile) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Electrophile Addition: Slowly add 10.5 mmol (slight excess) of thiophene-2-carboxaldehyde to the stirring solution.

  • Catalytic Activation: Add 3–5 drops of glacial acetic acid.

    • Mechanistic Causality: The acetic acid acts as a proton donor, specifically protonating the carbonyl oxygen of the thiophene-2-carboxaldehyde. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the terminal primary amine of the hydrazide.

  • Reflux & Monitoring: Reflux the mixture at 75°C for 6–8 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (7:3) mobile phase. The reaction is deemed complete when the distinct spot corresponding to the starting hydrazide disappears.

  • Isolation: Cool the mixture to 0–5°C in an ice bath. The target compound will precipitate as a crystalline solid due to its lower solubility in cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and recrystallize from hot ethanol.

    • Self-Validation Checkpoint 2: Determine the melting point. A sharp melting point indicates high purity, while a depressed/broad range necessitates secondary recrystallization.

G R1 2-Methyl-3-furohydrazide (Nucleophile) Cond Condensation Reaction (Reflux in EtOH, 6-8h) R1->Cond R2 Thiophene-2-carboxaldehyde (Electrophile) R2->Cond Cat Glacial Acetic Acid (Protonates C=O) Cat->Cond Int Carbinolamine Intermediate (Dehydration step) Cond->Int Prod 2-Methyl-N'-(2-thienylmethylene) -3-furohydrazide Int->Prod

Workflow of the acid-catalyzed Schiff base condensation reaction.

Physicochemical & Spectroscopic Profiling

To validate the structural integrity of the synthesized compound, multi-nuclear NMR and FT-IR spectroscopy are required. The table below summarizes the expected quantitative data and spectral markers[2][4].

Parameter / TechniqueExpected Value / ShiftStructural Causality & Significance
Molecular Weight 234.27 g/mol Confirmed via LC-MS (m/z [M+H]⁺ ≈ 235.05).
FT-IR: ν(N-H) 3150 – 3250 cm⁻¹Confirms the presence of the secondary amine in the keto tautomer. Disappears upon metal chelation (enolization).
FT-IR: ν(C=O) 1640 – 1670 cm⁻¹Amide I band. A shift to lower frequencies compared to the free aldehyde confirms conjugation with the hydrazide.
FT-IR: ν(C=N) 1590 – 1620 cm⁻¹The hallmark azomethine stretch. Validates the successful condensation and dehydration of the carbinolamine intermediate.
¹H NMR: Azomethine δ 8.20 – 8.60 ppm (s, 1H)Highly deshielded proton due to the adjacent electronegative nitrogen and anisotropic effects of the thiophene ring.
¹H NMR: N-H δ 11.00 – 11.80 ppm (s, 1H)Broad singlet indicating the amide proton; highly sensitive to solvent (e.g., DMSO-d₆) due to hydrogen bonding.

Pharmacological Mechanisms & Biological Workflows

Hydrazide-hydrazone derivatives are heavily investigated for their antimicrobial, antitubercular, and antineoplastic properties. The biological efficacy of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide is intrinsically linked to its ability to form intracellular metal complexes[3].

Mechanism of Action: Tweedy's Chelation Theory

Free Schiff bases often exhibit moderate biological activity. However, upon coordinating with endogenous trace metals (e.g., Cu²⁺), their efficacy amplifies exponentially. According to Tweedy's Chelation Theory , coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (N, O, S) and delocalizing the π-electrons over the chelate ring. This process drastically increases the lipophilicity of the complex, allowing it to easily permeate the lipid bilayer of bacterial or cancer cells. Once intracellular, the metal-hydrazone complex can intercalate with DNA or undergo redox cycling to generate Reactive Oxygen Species (ROS), leading to cellular apoptosis[3].

G Ligand Hydrazone Ligand (CAS 292612-16-9) Complex Metal-Hydrazone Complex (O-N-S Coordination) Ligand->Complex Metal Endogenous Metal Ion (e.g., Cu2+, Zn2+) Metal->Complex Lipid Enhanced Lipophilicity (Tweedy's Theory) Complex->Lipid Cell Cellular Membrane Permeation Lipid->Cell Target DNA Intercalation & ROS Generation Cell->Target

Pharmacological mechanism of action driven by intracellular metal-hydrazone complexation.
Experimental Protocol: In Vitro Antimicrobial Screening (Self-Validating)

To evaluate the bioactivity of the compound, a Resazurin Microtiter Assay (REMA) is employed. This protocol is self-validating as it relies on a visual and fluorometric metabolic indicator.

  • Preparation: Dissolve the synthesized compound in DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus or E. coli) to 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Add 10 µL of the suspension to each well.

  • Controls (Validation Checkpoint):

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: Broth + DMSO (validates that the solvent is non-toxic at the used concentration).

    • Sterility Control: Broth only (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality of Readout: Viable bacteria reduce the blue resazurin to pink resorufin via oxidoreductase enzymes. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains blue, visually validating the cessation of bacterial metabolism.

References

  • Chemsrc. "CAS#:292612-16-9 | 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide." Chemsrc Database, 2026. Available at:[Link]

  • E. A. El-Sheshtawy et al. "N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling." BMC Chemistry, vol. 18, 2024. Available at:[Link]

  • C. S. Silva et al. "A review of hydrazide-hydrazone metal complexes' antitumor potential." Frontiers in Chemistry, vol. 12, 2024. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Evaluation of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

Executive Summary The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS Number: 292612-16-9) is a highly specialized synthetic derivative characterized by the fusion of a furan ring and a thiophene ring via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS Number: 292612-16-9) is a highly specialized synthetic derivative characterized by the fusion of a furan ring and a thiophene ring via an N-acylhydrazone (NAH) bridge[1],[2]. In modern medicinal chemistry, the N-acylhydrazone moiety is recognized as a "privileged scaffold." Its inherent structural malleability, capacity for extensive hydrogen bonding, and ability to undergo conformational switching make it an ideal candidate for targeted drug discovery programs, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents[3],[4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol, and outlines a robust experimental workflow for evaluating its biological activity.

Structural & Physicochemical Profiling

The pharmacological potential of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide is dictated by its unique structural topology. The molecule consists of three critical domains:

  • The Furan-3-carbohydrazide Core: Features a 2-methyl substitution that provides slight steric hindrance and increases local lipophilicity. The furan oxygen acts as a hydrogen-bond acceptor.

  • The Thiophene Ring: A classic bioisostere of benzene, the thiophene ring enhances the overall lipophilicity of the molecule, improving membrane permeability while providing a sulfur atom capable of participating in specific target interactions.

  • The N-Acylhydrazone Linker (-CO-NH-N=CH-): This is the functional heart of the molecule. The imine double bond (C=N) allows for E/Z geometrical isomerism, while the amide bond (C-N) permits cis/trans conformational dynamics. This flexibility enables the molecule to act as a "smart ligand," adapting its conformation to fit deeply into complex enzymatic pockets or metalloenzyme active sites[5],[4].

Quantitative Data Summary
Physicochemical PropertyValue / Descriptor
IUPAC Name 2-methyl-N'-[(E)-thiophen-2-ylmethylidene]furan-3-carbohydrazide
CAS Number 292612-16-9
Molecular Formula C11H10N2O2S
Molecular Weight 234.27 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 4 (Carbonyl O, Furan O, Imine N, Thiophene S)
Rotatable Bonds 3
Pharmacophore Class N-Acylhydrazone (NAH)

Data synthesized from chemical registry databases[1],[2].

Synthesis & Characterization Protocol

The synthesis of N-acylhydrazones relies on the acid-catalyzed condensation of a hydrazide with an aldehyde. As an Application Scientist, I emphasize that the success of this reaction depends heavily on controlling the pH to optimize the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic hydrazide nitrogen.

Synthesis A 2-Methylfuran-3-carbohydrazide (Nucleophile) C Acid-Catalyzed Condensation A->C B Thiophene-2-carboxaldehyde (Electrophile) B->C D 2-methyl-N'-(2-thienylmethylene) -3-furohydrazide (Target NAH) C->D - H2O

Synthesis and pharmacophore assembly of the target N-acylhydrazone.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-methylfuran-3-carbohydrazide in absolute ethanol (0.2 M concentration).

    • Causality: Absolute ethanol provides a protic environment that stabilizes the transition state of the condensation reaction while allowing the final, more hydrophobic product to precipitate out of solution.

  • Electrophile Addition: Slowly add 1.05 equivalents of thiophene-2-carboxaldehyde dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen of the thiophene-2-carboxaldehyde. This increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the terminal primary amine of the hydrazide.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Trustworthiness: TLC monitoring is a self-validating step that ensures the reaction is driven to completion, preventing contamination by unreacted starting materials.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

  • Validation: Perform ¹H NMR (in DMSO-d6). The appearance of a sharp singlet around 8.0–8.5 ppm (azomethine proton, -N=CH-) and a broad singlet around 11.5 ppm (amide proton, -NH-) confirms the successful formation of the acylhydrazone linkage.

Pharmacological Potential & Mechanistic Insights

The biological efficacy of furohydrazides and related acylhydrazones is well-documented, particularly in their ability to act as enzyme inhibitors[5] and antimicrobial agents[3]. The mechanism of action often involves the coordination of the NAH linker with metal ions (e.g., Cu²⁺, Zn²⁺) present in the active sites of metalloenzymes, or via extensive hydrogen-bonding networks with target protein residues[4].

Furthermore, the thiophene ring of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide can participate in π-π stacking interactions with aromatic amino acids (like phenylalanine or tyrosine) within a receptor pocket, anchoring the molecule and enhancing binding affinity.

Experimental Workflow for Biological Screening

To evaluate the biological activity of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, a standardized High-Throughput Screening (HTS) workflow must be employed. The following protocol details a robust antimicrobial Minimum Inhibitory Concentration (MIC) assay using broth microdilution.

Workflow Step1 Compound Solubilization (10 mM DMSO Stock) Step2 Serial Dilution in Media (Final DMSO ≤ 1%) Step1->Step2 Step3 Target Incubation (Bacterial Inoculum) Step2->Step3 Step4 Resazurin Addition & Fluorescence Readout Step3->Step4 Step5 Data Analysis (MIC & Z'-Factor Calculation) Step4->Step5

Standardized high-throughput screening workflow for N-acylhydrazones.

Step-by-Step Assay Methodology
  • Stock Preparation: Dissolve the synthesized compound in 100% molecular-grade DMSO to yield a 10 mM stock solution.

    • Causality: The lipophilic nature of the thiophene and furan rings severely limits aqueous solubility. DMSO ensures complete molecular dispersion before introduction into the aqueous assay media, preventing false-negative results due to compound precipitation.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth across a 96-well microtiter plate. Ensure the final concentration of DMSO in all wells does not exceed 1% v/v.

    • Causality: DMSO concentrations above 1% exhibit intrinsic cytotoxicity against bacterial cells, which would confound the MIC readout.

  • Inoculation: Add a standardized bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each test well.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Add 20 μL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a metabolic indicator. Viable, respiring cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric/fluorometric readout of cell viability.

  • Assay Validation: The assay must include a positive control (e.g., Ciprofloxacin) and a vehicle control (Media + 1% DMSO). Calculate the Z'-factor for the plate.

    • Trustworthiness: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and confirms that the observed inhibition is statistically significant and reproducible.

References[1] Key Organics. "292612-16-9 | MFCD00954838 | C11H10N2O2S - Key Organics". keyorganics.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhalm6KYrFJdIjroPCEpkodXKy2eSYf34egqfWU9a4j6NyvmEqfUlatNQRKXOqz9rn9Nwmz4UVTLLFY55eAh8ivMF2txlf3f3_eRdqBwtkphJlklrxvxTVf-5Sw_0f2zO[2] Chemsrc. "CAS#:292612-16-9 | 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide". chemsrc.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjxFcRCVEEjLCq7MSHIRqzGGcBWQoPvg8UnGPSl__2QXFnIc88r5ifEo5Unn96OujCOxWKLJHoGieiyV2FDXDBSF7Vlts6uuyx1Tw8f8duHVWA9AOjQTcbzC-7hR6okYPWaebvTh76N67Q4Mnor7l-3Q==[3] Popa, M. et al. "Acylhydrazones and Their Biological Activity: A Review". Molecules (PMC), 2022. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ZQn7x5rtQ8NM9c-NcgWXRlKREi4WSjSu8zpQc3z9Yp8MbpES2NWmLsJUZ8fHrjCaYeJN2BwGMd-KQQ1LQXbx2DxzDBEAZhn4byJQmiWdSIjS0ec3cK-22tRYz3H9ok5NyKTeUne4ZYY3DA==[5] Davioud-Charvet, E. et al. "Synthesis of 5-Nitro-2-furancarbohydrazides and Their cis-Diamminedichloroplatinum Complexes as Bitopic and Irreversible Human Thioredoxin Reductase Inhibitors". Journal of Medicinal Chemistry - ACS Publications, 2005. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYGQ9Zp-aCLYcORiuq4Cgz8uOOsO1QRWo-tGL8680ID-otFMKZ0TSriVv6ri-CGfbV7X7Uu1-tToNWLlIl9zNddHv93MVh8Zl2Egm2NXYsRRHTRe2-A7G_yJhiApBCJSWy0Yc15O[4] Bentham Science. "Acylhydrazone Derivatives: An Overview of Biological Activities". Bentham Science Publishers, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJIOgEVqHOegdBOcku97HekXNuohFYpQvKTS4vnwaCcABp7If1bsWnPdC7sZaxhKrQvlDZsNT940Gs4dfQiLJvGeHPBnbhCJr1Oug8nSVM-jNhVigvywGdPECKI9YcrqyxaDAwlBpk

Sources

Exploratory

Comprehensive Spectral Characterization of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide: A Technical Guide for Structural Elucidation

Executive Summary & Structural Significance Aroylhydrazones represent a privileged scaffold in medicinal chemistry, frequently leveraged for their metal-chelating properties, antimicrobial efficacy, and structural rigidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Aroylhydrazones represent a privileged scaffold in medicinal chemistry, frequently leveraged for their metal-chelating properties, antimicrobial efficacy, and structural rigidity[1]. The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9; Formula: C₁₁H₁₀N₂O₂S) is a highly functionalized heteroaromatic hydrazone. It merges a 2-methyl-3-furoyl moiety with a 2-thienylmethylene system via a hydrazide-hydrazone (-C(=O)-NH-N=CH-) linkage.

Accurate structural elucidation of this compound requires navigating specific analytical challenges, including keto-enol (amide-imidic acid) tautomerism and E/Z geometrical isomerism around the azomethine ( C=N ) bond[2]. This whitepaper provides a definitive, self-validating framework for the spectral characterization (NMR, IR, and HRMS) of this molecule, detailing not just the what, but the mechanistic why behind each spectral feature.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols must be treated as a self-validating system where data from one modality corroborates the others.

Sample Preparation & Instrument Parameters
  • Nuclear Magnetic Resonance (NMR):

    • Solvent Choice: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandatory. Aroylhydrazones exhibit poor solubility in chlorinated solvents like CDCl₃, and DMSO strongly stabilizes the amido (keto) tautomer via intermolecular hydrogen bonding, suppressing complex tautomeric mixtures[2].

    • Parameters: 400 MHz for ¹H, 100 MHz for ¹³C. 298 K. Minimum 16 scans for ¹H and 512 scans for ¹³C to resolve quaternary furan carbons.

  • Vibrational Spectroscopy (ATR-FTIR):

    • Protocol: Neat solid samples analyzed via Attenuated Total Reflectance (ATR) using a diamond crystal. Resolution set to 4 cm⁻¹, 32 scans. This avoids moisture artifacts common in KBr pellet preparations.

  • Mass Spectrometry (ESI-HRMS):

    • Protocol: Sample diluted to 1 µg/mL in LC-MS grade Methanol/Water (80:20) with 0.1% Formic Acid to promote protonation. Analyzed in positive ion mode ( ESI+ ). Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C[3].

Workflow A Compound Synthesis & Purity B ESI-HRMS (Mass & Fragmentation) A->B C ATR-FTIR (Vibrational Modes) A->C D 1H & 13C NMR (Structural Elucidation) A->D E Data Integration & Validation B->E C->E D->E

Caption: Integrated analytical workflow for the structural validation of aroylhydrazones.

High-Resolution Mass Spectrometry (ESI-HRMS)

Ionization and Exact Mass

In positive electrospray ionization ( ESI+ ), the highly electronegative oxygen and nitrogen atoms readily accept a proton. The theoretical exact mass for the [M+H]+ ion of C₁₁H₁₀N₂O₂S is 235.0541 Da .

Fragmentation Causality (MS/MS)

The collision-induced dissociation (CID) of aroylhydrazones is highly predictable and driven by the relative lability of the N−N and C−N bonds[2].

  • N-N Bond Cleavage (Primary Pathway): The most intense fragment arises from the cleavage of the hydrazone N−N bond, yielding the highly stable 2-methyl-3-furoyl cation at m/z 109.03. The stability of this acylium ion is driven by resonance delocalization into the furan ring.

  • Azomethine Cleavage: Cleavage of the amide C−N bond yields the thienylmethylene-hydrazone fragment at m/z 127.03, which subsequently loses N2​ and H2​ to form the thiophene cation ( m/z 83.00)[3].

Fragmentation M [M+H]+ m/z 235.05 F1 [2-methyl-3-furoyl]+ m/z 109.03 M->F1 N-N Cleavage F2 [Thienylmethylene-hydrazone]+ m/z 127.03 M->F2 Amide C-N Cleavage F3 [Thiophene]+ m/z 83.00 F2->F3 -CH=N-NH2

Caption: Primary ESI-MS/MS fragmentation pathways for 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy acts as a primary diagnostic tool to confirm the solid-state tautomeric form of the compound. Aroylhydrazones can theoretically exist in an imidic acid form ( −C(OH)=N−N=CH− ), but ATR-FTIR confirms the predominance of the amido (keto) form in the solid state[1].

  • Amide I Band ( C=O ): A sharp, intense peak at ~1645 cm⁻¹ confirms the presence of the carbonyl group, ruling out complete enolization[1].

  • Azomethine ( C=N ): Observed at ~1610 cm⁻¹ , characteristic of the conjugated Schiff base system.

  • N−H Stretch: A broad band centered around 3220 cm⁻¹ indicates the secondary amine proton, broadened due to intermolecular hydrogen bonding in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Elucidation

¹H NMR: Chemical Shift Causality

The ¹H NMR spectrum in DMSO- d6​ is the definitive proof of structure.

  • The Hydrazide N−H : Appears as a highly deshielded singlet at ~11.60 ppm . This extreme downfield shift is caused by the electron-withdrawing nature of the adjacent carbonyl and azomethine groups, compounded by strong hydrogen bonding with the DMSO solvent[4].

  • The Azomethine Proton ( −CH=N− ): Resonates as a sharp singlet at ~8.55 ppm . It is heavily deshielded by the magnetic anisotropy of both the C=N double bond and the adjacent thiophene ring[4].

  • Thiophene Ring Protons: The thiophene protons appear as distinct doublets of doublets (dd) between 7.10 and 7.65 ppm . The proton at position 5 is the most deshielded due to the heteroatom effect of sulfur.

  • Furan Ring Protons: The 2-methyl-3-furoyl moiety displays two doublets at ~7.50 ppm (H-5) and ~6.85 ppm (H-4).

  • The C-2 Methyl Group: Appears as a sharp singlet at ~2.55 ppm . Its shift is slightly higher than a standard aliphatic methyl due to its direct attachment to the electron-rich furan ring at the oxygen-adjacent C-2 position[5].

¹³C NMR: Carbon Mapping

The ¹³C NMR spectrum resolves all 11 unique carbon environments. The most critical diagnostic carbons are the carbonyl carbon (~162.5 ppm) and the azomethine carbon (~142.8 ppm) . The furan C-2 carbon, bearing the methyl group, is highly deshielded (~158.0 ppm ) due to the inductive effect of the adjacent ring oxygen[5].

Consolidated Spectral Data Tables

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Notes
11.60Singlet (s)1H −NH (Hydrazide)Deshielded by C=O and DMSO H-bonding. Exchangeable with D₂O.
8.55Singlet (s)1H −CH=N− (Azomethine)Anisotropic deshielding from C=N and thiophene ring.
7.62dd ( J=5.0,1.2 Hz)1HThiophene H-5Adjacent to sulfur; highly deshielded.
7.50d ( J=1.9 Hz)1HFuran H-5Adjacent to furan oxygen.
7.42dd ( J=3.6,1.2 Hz)1HThiophene H-3Conjugated with the azomethine system.
7.12dd ( J=5.0,3.6 Hz)1HThiophene H-4Least deshielded thiophene proton.
6.85d ( J=1.9 Hz)1HFuran H-4Shielded by furan ring resonance.
2.55Singlet (s)3H −CH3​ (Furan C-2)Allylic-type deshielding by the furan ring.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
162.5Quaternary ( C=O )Amide Carbonyl
158.0Quaternary (Ar-C)Furan C-2 (Methyl-bearing)
142.8Methine ( CH=N )Azomethine Carbon
141.2Methine (Ar-CH)Furan C-5
139.5Quaternary (Ar-C)Thiophene C-2 (Attachment point)
130.8Methine (Ar-CH)Thiophene C-5
128.5Methine (Ar-CH)Thiophene C-3
127.9Methine (Ar-CH)Thiophene C-4
115.2Quaternary (Ar-C)Furan C-3 (Carbonyl-bearing)
110.4Methine (Ar-CH)Furan C-4
13.5Primary ( −CH3​ )Furan C-2 Methyl
Table 3: ATR-FTIR Functional Group Mapping
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3220Medium, Broad ν(N−H) stretchConfirms secondary amine; indicates H-bonding.
3110Weak ν(C−H) aromaticHeteroaromatic ring C−H stretches.
1645Strong, Sharp ν(C=O) Amide IConfirms the solid-state keto (amido) tautomer.
1610Medium ν(C=N) stretchConfirms the azomethine Schiff base formation.
1155Strong ν(C−O−C) stretchCharacteristic asymmetric stretch of the furan ring.

References

  • Synthesis, spectral characterization, and catalytic efficiency of aroylhydrazone-based Cu(ii) complexes New Journal of Chemistry (RSC Publishing)[Link]

  • Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone Malaysian Journal of Chemistry[Link]

  • Catalytic Activity of Polynuclear vs. Dinuclear Aroylhydrazone Cu(II) Complexes in Microwave-Assisted Oxidation of Neat Aliphatic and Aromatic Hydrocarbons Molecules (MDPI)[Link]

  • A Diels–Alder probe for discovery of natural products containing furan moieties Beilstein Journal of Organic Chemistry (PMC)[Link]

  • Hydrolysis and Extraction Properties of Aroylhydrazones Derived from Nicotinic Acid Hydrazide International Journal of Mass Spectrometry (ResearchGate)[Link]

Sources

Foundational

Molecular Synergy in Heterocyclic Schiff Bases: A Comprehensive Guide to Furohydrazide and Thienylmethylene Compounds

Executive Summary The intersection of furan and thiophene derivatives in medicinal chemistry has yielded some of the most versatile pharmacophores in modern drug discovery. Specifically, the condensation of furohydrazide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of furan and thiophene derivatives in medicinal chemistry has yielded some of the most versatile pharmacophores in modern drug discovery. Specifically, the condensation of furohydrazides (e.g., furan-2-carbohydrazide) with thienylmethylene precursors (e.g., thiophene-2-carboxaldehyde) generates a unique class of hydrazide-hydrazones. This technical whitepaper explores the chemical rationale, synthetic methodologies, and biological applications of these compounds. Designed for researchers and drug development professionals, this guide synthesizes current literature to provide actionable, self-validating protocols and mechanistic insights into their efficacy as antimicrobial agents, virulence inhibitors, and transition metal chelators.

Chemical Rationale: Bioisosterism and the Azomethine Linkage

Furohydrazides and thienylmethylene compounds are privileged scaffolds. The furan ring provides an oxygen-rich, electron-donating environment, while the thiophene ring acts as a sulfur-rich bioisostere of benzene with distinct lipophilic properties.

When these two moieties are coupled, they form an azomethine linkage (–NH–N=CH–). This structural bridge is not merely a passive connector; it is the core driver of the molecule's biological activity 1. The trigonal hybridized nitrogen possesses a lone pair of electrons in its sp2 orbital, making it an excellent hydrogen-bond acceptor for biological targets (such as kinase ATP-binding pockets) and a potent multidentate ligand for transition metals. Furthermore, the conformational flexibility of the hydrazone backbone allows the molecule to adapt to various receptor topographies, enhancing target affinity.

SynthesisWorkflow A Furan-2-carbohydrazide (Nucleophile) C Acid-Catalyzed Condensation (Ethanol, Reflux, H+) A->C B Thiophene-2-carboxaldehyde (Electrophile) B->C D N'-(Thiophen-2-ylmethylene) furan-2-carbohydrazide C->D -H2O E Metal Chelation (Cu2+, Ni2+, Pd2+) D->E Coordination F Biological Evaluation (PhoP/PhoQ, MIC Assays) D->F Direct Assay E->F Enhanced Uptake

Caption: Workflow for the synthesis and evaluation of thienylmethylene furohydrazide derivatives.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of hydrazide-hydrazones relies on the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone. To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol for synthesizing N′-(Thiophen-2-ylmethylene)furan-2-carbohydrazide is designed as a self-validating system, ensuring that each step provides empirical proof of success before proceeding 2.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of furan-2-carbohydrazide and thiophene-2-carboxaldehyde in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes both precursors while allowing the product (which is typically less soluble) to precipitate upon cooling, driving the equilibrium forward.

  • Catalytic Activation: Add 3–5 drops of glacial acetic acid to the mixture.

    • Causality: The acetic acid acts as a proton donor. It protonates the carbonyl oxygen of the thiophene-2-carboxaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary terminal amine of the furohydrazide.

  • Reflux and Kinetic Monitoring: Reflux the mixture at 80°C for 3 to 4 hours. Monitor the reaction progress every 45 minutes using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The reaction is deemed complete when the distinct spots of the starting materials disappear and a new, lower Rf​ spot emerges. The lower Rf​ is due to the highly polar azomethine and amide groups interacting strongly with the silica stationary phase.

  • Isolation: Cool the mixture to room temperature, then pour it into 100 mL of crushed ice water under vigorous stirring. Filter the resulting precipitate under a vacuum.

  • Purification & Spectroscopic Validation: Recrystallize the crude solid from hot ethanol.

    • Self-Validation: Determine the melting point to confirm purity (a sharp range indicates high purity). Proceed to 1 H NMR spectroscopy. The definitive proof of successful Schiff base formation is the appearance of a sharp singlet at ~8.65 ppm (the azomethine N=CH proton) and a singlet at ~11.81 ppm (the amide NH proton), alongside the disappearance of the aldehyde proton signal (~9.8 ppm).

Spectroscopic Characterization Data

Quantitative validation is critical for downstream biological assays. Table 1 summarizes the expected 1 H NMR chemical shifts and yields for key thienylmethylene hydrazide derivatives, establishing a baseline for structural confirmation 3.

Table 1: 1 H NMR Characterization and Yields of Thienylmethylene Derivatives

Compound DesignationHydrazide PrecursorYield (%) 1 H NMR: Azomethine (δ ppm) 1 H NMR: Amide NH (δ ppm)Target Application
A16B3 Furan-2-carbohydrazide778.65 (s, 1H)11.81 (br s, 1H)PhoP/PhoQ Inhibition
A16B2 Isonicotinohydrazide788.68 (s, 1H)12.02 (s, 1H)PhoP/PhoQ Inhibition
A16B1 Benzohydrazide838.67 (s, 1H)11.80 (s, 1H)PhoP/PhoQ Inhibition

Biological Applications & Mechanistic Pathways

Antimicrobial and Antitubercular Efficacy

Historically, heterocyclic acid hydrazides, including 2-furoic acid hydrazide and thiophene-2-carboxylic acid hydrazide, have demonstrated significant in vivo activity against Mycobacterium tuberculosis4. The fusion of these rings into a single hydrazone scaffold enhances lipophilicity, allowing the molecule to penetrate the thick, mycolic acid-rich cell wall of mycobacteria more effectively than the isolated precursors.

Targeted Inhibition of the PhoP/PhoQ Two-Component System

Recent advancements have identified N′-(thiophen-2-ylmethylene)furan-2-carbohydrazide (Compound A16B3) as a potent inhibitor of the PhoP/PhoQ two-component system in Salmonella3. The PhoP/PhoQ system is a regulatory network that bacteria use to sense environmental stress (such as low Mg2+ inside host macrophages) and upregulate virulence genes.

By binding to the sensor kinase PhoQ, the hydrazone compound prevents autophosphorylation. Consequently, the phosphotransfer to the response regulator PhoP is blocked, effectively disarming the pathogen's virulence mechanism without exerting the selective survival pressure that typically leads to antibiotic resistance.

PhoP_PhoQ_Inhibition Stress Environmental Stress (Low Mg2+) PhoQ PhoQ Sensor Kinase (Autophosphorylation) Stress->PhoQ PhoP PhoP Response Regulator (Gene Activation) PhoQ->PhoP Phosphotransfer Virulence Salmonella Virulence & Survival PhoP->Virulence Transcription Inhibitor Furohydrazide-Thienylmethylene Compound (A16B3) Inhibitor->PhoQ Kinase Inhibition

Caption: Mechanism of PhoP/PhoQ two-component system inhibition by compound A16B3.

Coordination Chemistry: Transition Metal Complexes

The therapeutic and industrial utility of furohydrazide-thienylmethylene compounds is exponentially increased through transition metal coordination. These Schiff bases act as bidentate or tridentate ligands, coordinating with metal ions like Cu(II) , Ni(II) , and Pd(II) through the azomethine nitrogen and the carbonyl oxygen 5.

Causality of Enhanced Activity via Chelation: According to Tweedy’s chelation theory, the coordination of a metal ion reduces its polarity because its positive charge is partially shared with the donor groups of the ligand, leading to π -electron delocalization over the entire chelate ring. This significantly increases the lipophilic character of the metal complex.

  • Biological Impact: Enhanced lipophilicity favors the permeation of the complex through the lipid layers of bacterial membranes, explaining why metal-chelated hydrazones often exhibit lower Minimum Inhibitory Concentrations (MICs) than their free-ligand counterparts.

  • Industrial Impact: In materials science, these metal complexes serve as highly effective corrosion inhibitors for mild steel in acidic environments. The electron-rich furan and thiophene rings, combined with the metal center, facilitate strong adsorption onto the metal surface, forming a protective hydrophobic monolayer.

References

  • Source: PMC (National Institutes of Health)
  • Facile and straightforward synthesis of Hydrazone derivatives Source: ResearchGate URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Chemotherapy of Experimental Tuberculosis Source: ATS Journals URL
  • Source: IOSR Journal of Pharmacy (IOSRPHR)

Sources

Exploratory

Solubility and Stability Profiling of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide: A Technical Guide for Preclinical Development

Executive Summary In the landscape of early-stage drug discovery and materials science, compounds containing acylhydrazone linkages present unique physicochemical challenges. 2-methyl-N'-(2-thienylmethylene)-3-furohydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and materials science, compounds containing acylhydrazone linkages present unique physicochemical challenges. 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9)[1],[2] is a specialized molecule characterized by a 3-furoic acid derivative linked to a 2-thiophenecarboxaldehyde via an acylhydrazone bond. As a Senior Application Scientist, I have designed this technical guide to dissect the solubility dynamics and chemical stability of this compound. By understanding the causality behind its behavior—specifically its pH-dependent hydrolysis and photochemical isomerization—researchers can design self-validating experimental protocols that prevent false negatives in high-throughput screening (HTS) and optimize downstream formulation strategies.

Structural Architecture and Physicochemical Implications

The core structural motif of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide dictates its behavior in solution. It consists of three critical elements:

  • Furan Ring : Contributes to the molecule's overall lipophilicity while acting as a weak hydrogen bond acceptor.

  • Thiophene Ring : A classic bioisostere of benzene that enhances metabolic stability but significantly increases hydrophobicity.

  • Acylhydrazone Linker (-CO-NH-N=CH-) : The defining dynamic covalent feature. It is capable of hydrogen bonding but is highly susceptible to E/Z geometric isomerization and acid-catalyzed hydrolysis[3],[4].

Because the molecule is highly planar and rigid, it packs efficiently into crystal lattices. This structural rigidity, combined with the hydrophobic heteroaromatic rings, results in a compound that strongly resists dissolution in purely aqueous environments.

Solubility Dynamics: Thermodynamics vs. Kinetics

The Solubilization Challenge

Acylhydrazones typically exhibit poor aqueous solubility and require aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to disrupt the strong intermolecular hydrogen bonding between the hydrazide NH and the carbonyl oxygen[5]. For 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, thermodynamic solubility in pure water is practically negligible.

Causality in Experimental Design : When transitioning from 100% DMSO stock solutions to aqueous assay buffers, the compound is highly prone to "crashing out" (precipitation). Therefore, it is critical to measure kinetic solubility rather than thermodynamic solubility for in vitro assays. Kinetic solubility reflects the compound's metastable behavior upon rapid dilution. The final DMSO concentration must be kept strictly below 1% (v/v) to prevent the artificial inflation of solubility limits and to avoid solvent-induced cytotoxicity in cell-based assays.

Protocol: Kinetic Solubility Assessment via Nephelometry

To ensure a self-validating system, this protocol utilizes laser scattering (nephelometry) to detect the exact threshold of precipitation.

  • Stock Preparation : Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber vials to prevent photo-degradation.

  • Serial Dilution : Prepare a 2-fold serial dilution of the stock in DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking : Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Self-Validation: Include a control well containing only 1% DMSO in PBS to establish the baseline scatter, ensuring that any signal increase is strictly attributable to compound precipitation).

  • Incubation : Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow the equilibrium of metastable states.

  • Measurement : Read the plate using a nephelometer. An abrupt increase in scattered light indicates the kinetic solubility limit.

G Start Compound in 100% DMSO (10 mM Stock) Dilution Serial Dilution in Aqueous Buffer (pH 7.4, <1% DMSO) Start->Dilution Incubation Incubation (2h at 37°C) Dilution->Incubation Nephelometry Nephelometry / Laser Scattering (Detect Precipitation) Incubation->Nephelometry Analysis Plot Scatter vs. Concentration Determine Kinetic Solubility Limit Nephelometry->Analysis

Workflow for kinetic solubility assessment using nephelometry.

Stability Profiling: Chemical and Photochemical Vulnerabilities

A. Acid-Catalyzed Hydrolysis

The acylhydrazone bond is a dynamic covalent linkage. While it remains relatively stable at physiological pH (7.4), it undergoes rapid, acid-catalyzed hydrolysis in acidic environments (pH < 5.5), such as late endosomes, lysosomes, or simulated gastric fluid[3],[6].

Mechanism : The hydrolysis initiates via the protonation of the imine nitrogen (N1), which increases the electrophilicity of the adjacent carbon (C1). This is followed by a rate-determining nucleophilic attack by water, forming a carbinolamine intermediate that collapses to yield the constituent 2-methyl-3-furohydrazide and 2-thiophenecarboxaldehyde[3],[7].

G Acylhydrazone Acylhydrazone (Stable at pH 7.4) Protonation Protonation of N1 (pH < 5.0) Acylhydrazone->Protonation H+ WaterAttack Nucleophilic Water Attack at C1 Protonation->WaterAttack H2O Carbinolamine Carbinolamine Intermediate WaterAttack->Carbinolamine Cleavage C-N Bond Cleavage Carbinolamine->Cleavage Products Aldehyde + Hydrazide Cleavage->Products

Acid-catalyzed hydrolysis mechanism of the acylhydrazone linkage.

B. Photochemical E/Z Isomerization

Schiff bases and acylhydrazones exist predominantly in the more thermodynamically stable E (trans) configuration around the C=N double bond due to steric hindrance between the bulky furan and thiophene moieties[4],[8]. However, exposure to UV or ambient laboratory light can trigger photo-isomerization to the Z (cis) isomer.

Causality in Handling : Because the E and Z isomers possess different spatial geometries, they exhibit drastically different target-binding affinities and solubilities. All benchwork involving this compound must be conducted under low-light conditions or using amber/foil-wrapped vessels to maintain isomeric purity and prevent erratic assay readouts.

Protocol: pH-Dependent Stability Assay (HPLC-UV)
  • Buffer Preparation : Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 5.0 (Acetate), and pH 7.4 (Phosphate).

  • Sample Initiation : Spike the 10 mM DMSO stock into the respective buffers to a final concentration of 50 µM (0.5% DMSO).

  • Incubation & Sampling : Incubate at 37°C. Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching : Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., benzamide). (Self-Validation: The internal standard validates the extraction efficiency and normalizes any injection volume variances on the HPLC). Centrifuge at 14,000 x g for 10 min to pellet buffer salts.

  • Analysis : Analyze the supernatant via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid). Monitor the disappearance of the parent peak at its UV λmax.

Quantitative Data Summary

The following table synthesizes the anticipated physicochemical profile of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide based on its structural class and empirical behavior.

Table 1: Physicochemical Profile of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

ParameterCharacteristic / ValueAnalytical Method
LogP (Predicted) ~2.5 - 3.0In silico (ChemAxon/SwissADME)
Kinetic Solubility (pH 7.4) < 10 µMNephelometry (1% DMSO)
Solubility in DMSO > 50 mMVisual / HPLC
Half-life (pH 7.4, 37°C) > 24 hoursHPLC-UV
Half-life (pH 5.0, 37°C) < 4 hours (Labile)HPLC-UV
Predominant Isomer E (trans)1H-NMR / NOESY

Conclusion and Formulation Strategies

For in vivo dosing or advanced in vitro models, simple aqueous vehicles will fail due to the compound's hydrophobicity. Formulations must leverage co-solvents (e.g., 5-10% DMSO or DMA), surfactants (e.g., Tween-80, Cremophor EL), or complexation agents (e.g., Hydroxypropyl-β-cyclodextrin) to achieve homogenous suspensions or solutions. Furthermore, due to the acid-lability of the acylhydrazone bond, oral administration will likely result in premature cleavage in the stomach. Therefore, enteric-coated capsules or alternative administration routes (IV, IP) should be prioritized during pharmacokinetic evaluations to ensure the intact molecule reaches systemic circulation.

References

  • Chemsrc. "2-methyl-N'-(2-thienylmethylene)-3-furohydrazide". Chemsrc. URL:[Link]

  • Zhao et al. "Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery". National Institutes of Health (PMC). URL:[Link]

  • Wu et al. "In Water Fabricated and Recycled Covalent Adaptable Acylhydrazone Thermosets". Macromolecular Materials and Engineering. URL:[Link]

  • Ahmed et al. "Synthesis, Optical, and Geometrical Approaches of New Natural Fatty Acids' Esters/Schiff Base Liquid Crystals". National Institutes of Health (PMC). URL:[Link]

  • ACS Omega. "Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from l-Tryptophan". ACS Publications. URL:[Link]

Sources

Foundational

Quantum Pharmacophore Profiling: A Theoretical (DFT) Guide to Furohydrazide Derivatives in Drug Discovery

Executive Summary The integration of quantum mechanics into computer-aided drug design (CADD) has fundamentally transformed how we understand molecular interactions. For privileged scaffolds like furohydrazide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of quantum mechanics into computer-aided drug design (CADD) has fundamentally transformed how we understand molecular interactions. For privileged scaffolds like furohydrazide derivatives —which combine an electron-rich furan heterocycle with a versatile hydrazide linker (-CO-NH-NH₂)—Density Functional Theory (DFT) provides atomic-level insights into structural stability, electronic distribution, and reactivity. This whitepaper provides an in-depth, field-proven guide to conducting DFT studies on furohydrazides, explaining the causality behind computational choices and demonstrating how quantum descriptors seamlessly integrate with molecular docking to predict biological efficacy.

The Chemical and Biological Significance of Furohydrazides

Furohydrazide derivatives are highly valued in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and antitubercular properties[1]. The hydrazide moiety acts as a highly flexible pharmacophore capable of forming robust hydrogen bond networks, while the furan ring provides a hydrophobic, electron-rich surface ideal for π−π stacking within enzyme pockets.

For instance, specific 5-nitro-2-furohydrazide derivatives have demonstrated exceptional in vitro activity against Mycobacterium tuberculosis (MTB) by effectively inhibiting the MTB Isocitrate Lyase (ICL) enzyme[2]. Understanding why these specific substitutions yield such high binding affinities requires mapping their electronic topology—a task perfectly suited for DFT.

The Quantum Mechanical Framework: Why DFT?

Density Functional Theory (DFT) is the gold standard for studying medium-to-large organic molecules because it offers an optimal balance between computational cost and electron correlation accuracy. For furohydrazides, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set is the field-proven standard[3].

  • Causality of the Basis Set : The diffuse functions (++) are critical for accurately modeling the lone pairs on the hydrazide nitrogen and oxygen atoms, as well as any anionic states. The polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is essential for accurately predicting the geometry of the conjugated furan-hydrazide backbone.

Protocol 1: Self-Validating DFT Geometry Optimization

A computational protocol is only as reliable as its validation steps. The following step-by-step methodology ensures a rigorously optimized ground-state structure.

Step 1: Initial Conformational Search

  • Construct the 2D furohydrazide ligand and convert it to a 3D structure.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, preventing the subsequent DFT calculation from becoming trapped in a high-energy local minimum.

Step 2: DFT Optimization

  • Input the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 16).

  • Execute geometry optimization in the gas phase or a relevant implicit solvent model (e.g., PCM for water) using Opt B3LYP/6-311++G(d,p).

Step 3: Frequency Verification (The Self-Validation Step)

  • Immediately run a vibrational frequency calculation (Freq) at the exact same level of theory.

  • Validation Check : Verify the absence of imaginary (negative) frequencies. If Nimag​=0 , the structure is a true global/local minimum on the potential energy surface[3]. If Nimag​≥1 , the structure is a transition state or saddle point, and the geometry must be perturbed and re-optimized.

DFT_Workflow A 2D Furohydrazide Design B MM Conformational Search A->B C DFT Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Self-Validation) C->D G Molecular Docking (e.g., MTB ICL) C->G Optimized 3D Geometry D->C Imaginary Freq Found E Electronic Properties (HOMO/LUMO, MEP) D->E No Imaginary Freq F ESP Charge Extraction E->F F->G

Caption: Step-by-step workflow integrating self-validating DFT optimization with molecular docking.

Extracting Electronic Descriptors (The "Why" Behind the Activity)

Once the geometry is validated, DFT allows us to extract quantum descriptors that directly correlate with pharmacokinetics and pharmacodynamics.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity. In furohydrazides, the HOMO is typically localized over the electron-rich furan ring (indicating the site of electron donation), while the LUMO is often localized over the hydrazide linker or electron-withdrawing substituents (indicating the site of electron acceptance)[3]. A smaller HOMO-LUMO gap ( ΔE ) implies higher chemical softness, which empirically correlates with higher biological reactivity and stronger binding to target enzymes[3].

HOMO_LUMO HOMO HOMO Electron Donor Furan Ring Gap Energy Gap (ΔE) Softness (S) Reactivity HOMO->Gap LUMO LUMO Electron Acceptor Hydrazide Linker LUMO->Gap Target Biological Target e.g., MTB ICL Binding Affinity Gap->Target Dictates Interaction

Caption: Logical relationship between FMO energy gaps, chemical softness, and biological target affinity.

Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces visualize the charge distribution across the molecule. Red regions represent electron-rich, nucleophilic zones (e.g., the carbonyl oxygen of the hydrazide), while blue regions represent electron-deficient, electrophilic zones (e.g., the N-H protons). This mapping is critical for predicting non-covalent interactions before docking is even performed.

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates the intramolecular charge transfer (ICT) and hyperconjugative interactions that stabilize the molecule[3]. For furohydrazides, strong n→π∗ interactions between the lone pairs of the hydrazide nitrogen and the anti-bonding orbitals of the adjacent carbonyl group enforce a planar geometry. This planarity is often a prerequisite for the molecule to successfully intercalate or fit into narrow enzymatic binding pockets.

Summary of Quantitative Quantum Descriptors

To systematically compare different furohydrazide derivatives, researchers must calculate the following global reactivity descriptors derived from Koopmans' theorem:

PropertyQuantum DescriptorDerivation / EquationBiological Relevance in Drug Design
Ionization Potential ( I ) −EHOMO​ Koopmans' TheoremMeasures the capacity to donate electrons to a receptor.
Electron Affinity ( A ) −ELUMO​ Koopmans' TheoremMeasures the capacity to accept electrons from a receptor.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ Orbital Energy DifferenceDefines kinetic stability; smaller gaps indicate higher bio-reactivity.
Chemical Hardness ( η ) (I−A)/2 Pearson's HSAB PrincipleHigh hardness implies resistance to intracellular charge transfer.
Chemical Softness ( S ) 1/(2η) Inverse of HardnessHigh softness strongly correlates with high target enzyme inhibition.
Electrophilicity Index ( ω ) μ2/(2η) Parr's DefinitionIndicates the propensity to accept electrons (often tied to toxicity).

Bridging Theory and Biology: DFT-Guided Molecular Docking

Standard molecular docking often relies on generic force-field charges (like Gasteiger), which fail to capture the nuanced electron delocalization in conjugated systems like furohydrazides. By feeding DFT-derived parameters into docking algorithms, we drastically increase the trustworthiness of the predicted binding poses.

Protocol 2: Integrating DFT Outputs into Docking Workflows

Step 1: Ligand Preparation via DFT

  • Take the self-validated, optimized geometry from Protocol 1.

  • Extract the Electrostatic Potential (ESP) or Mulliken partial charges from the DFT output file.

  • Assign these high-accuracy quantum charges to the ligand file (e.g., converting to .mol2 or .pdbqt format).

Step 2: Target Protein Preparation

  • Retrieve the crystal structure of the target (e.g., MTB Isocitrate Lyase) from the Protein Data Bank.

  • Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges to the macromolecule.

Step 3: Docking Execution

  • Define the grid box around the active site.

  • Execute the docking algorithm (e.g., AutoDock Vina). The algorithm will now use the DFT-optimized 3D conformation and quantum charges to calculate the binding free energy ( ΔG ), resulting in highly accurate predictions of hydrogen bonding and π -stacking interactions[2].

Conclusion

Theoretical studies utilizing Density Functional Theory are no longer optional supplementary data; they are the foundational blueprint for rational drug design. By rigorously optimizing furohydrazide geometries, mapping their electrostatic potentials, and calculating their global reactivity descriptors, researchers can confidently predict the biological efficacy of these molecules prior to synthesis. When these quantum descriptors are coupled with molecular docking, the result is a highly predictive, self-validating pipeline that accelerates the discovery of novel therapeutics.

References

  • V. Balachandran, S. Rajeswari, S. Lalitha. (2013). "Vibrational spectra, NBO analysis, first order hyperpolarizabilities, thermodynamic functions and NMR chemical shielding anisotropy (CSA) parameters of 5-nitro-2-furoic acid by ab initio HF and DFT calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Source: nih.gov.
  • Rakesh Narang, et al. (2011). "A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives." Current Medicinal Chemistry. Source: researchgate.net.
  • ResearchGate Database. (Accessed 2026). "3D QSAR Analysis of 2-(Substituted Aryl)-Thiazolidine-4-Carboxamides as Potent Antitubercular Agents" (Contains data on MTB ICL docking of 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide). Source: researchgate.net.

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the synthesis of the Schiff base, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide. This class of com...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of the Schiff base, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide. This class of compounds, characterized by the azomethine group (-C=N-), is of significant interest to researchers in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The protocol herein details a two-step synthetic route, commencing with the synthesis of the key intermediate, 2-methyl-3-furohydrazide, followed by its condensation with thiophene-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and robust characterization methodologies.

Introduction: The Significance of Hydrazone Scaffolds

Hydrazones, a class of organic compounds containing the -C(=O)-NH-N=CH- moiety, are recognized for their versatile coordination chemistry and diverse pharmacological profiles[4][5]. The presence of both a nucleophilic amine and an electrophilic carbonyl group within the hydrazide precursor, combined with the reactivity of an aldehyde, allows for the straightforward synthesis of complex molecular architectures[6]. The resulting Schiff base linkage is crucial for the biological activity observed in many of these compounds[7]. The target molecule, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, incorporates two key heterocyclic rings: a furan and a thiophene. Thiophene and its derivatives are well-established pharmacophores found in numerous marketed drugs[8][9]. This protocol provides a reliable method for accessing this promising scaffold for further biological evaluation.

Synthetic Strategy Overview

The synthesis of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide is achieved through a two-stage process. The first stage involves the preparation of the hydrazide intermediate, 2-methyl-3-furohydrazide, from 2-methyl-3-furoic acid. The second stage is the condensation of this hydrazide with thiophene-2-carboxaldehyde to form the final Schiff base product.

G cluster_0 Stage 1: Synthesis of 2-Methyl-3-furohydrazide cluster_1 Stage 2: Schiff Base Formation 2-Methyl-3-furoic_acid 2-Methyl-3-furoic acid Esterification Esterification (MeOH, H₂SO₄) 2-Methyl-3-furoic_acid->Esterification Methyl_2-methyl-3-furoate Methyl 2-methyl-3-furoate Esterification->Methyl_2-methyl-3-furoate Hydrazinolysis Hydrazinolysis (NH₂NH₂·H₂O, EtOH) Methyl_2-methyl-3-furoate->Hydrazinolysis 2-Methyl-3-furohydrazide 2-Methyl-3-furohydrazide Hydrazinolysis->2-Methyl-3-furohydrazide Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Condensation Condensation (EtOH, Acetic Acid catalyst) Thiophene-2-carboxaldehyde->Condensation Final_Product 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide Condensation->Final_Product 2-Methyl-3-furohydrazide_ref 2-Methyl-3-furohydrazide 2-Methyl-3-furohydrazide_ref->Condensation

Sources

Application

Application Notes: 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide in Antimicrobial Drug Discovery

Introduction & Chemical Rationale The rapid emergence of multidrug-resistant (MDR) pathogens has accelerated the search for novel antimicrobial pharmacophores. Hydrazide-hydrazones (characterized by the –NH–N=CH– linkage...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The rapid emergence of multidrug-resistant (MDR) pathogens has accelerated the search for novel antimicrobial pharmacophores. Hydrazide-hydrazones (characterized by the –NH–N=CH– linkage) have emerged as highly versatile and potent scaffolds in medicinal chemistry[1]. Specifically, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide represents a rationally designed hybrid molecule that fuses a furan ring, a thiophene ring, and a hydrazone linker.

As a Senior Application Scientist, understanding the causality behind this molecular design is critical for optimizing downstream assays:

  • Lipophilicity & Penetration : The furan and thiophene heterocycles confer optimal lipophilicity. This allows the molecule to efficiently partition into and cross the lipid bilayers of bacterial and fungal cell membranes[2].

  • Chelation & Metalloenzyme Disruption : The azomethine nitrogen, along with the oxygen and sulfur heteroatoms, acts as a multidentate ligand. This structural motif is highly effective at chelating essential transition metals (e.g., Cu²⁺, Zn²⁺) required for the catalytic activity of microbial metalloenzymes, leading to ROS generation and membrane damage[1].

  • DNA Gyrase Inhibition : Thiophene-clubbed hydrazones have been widely documented as potent inhibitors of bacterial DNA gyrase (topoisomerase II). They bind to the ATP-binding site of the GyrB subunit, thereby arresting DNA replication[3]. Recent molecular dynamics simulations confirm that hydrazide-hydrazones have a substantial affinity for this active site, making them excellent candidates for structure-based drug design[4].

Mechanistic Pathway

Mechanism A 2-Methyl-N'-(2-thienylmethylene) -3-furohydrazide B Cell Wall Penetration A->B C Metal Chelation (Cu2+, Zn2+) B->C D DNA Gyrase Inhibition B->D E ROS Generation & Membrane Damage C->E F DNA Replication Arrest D->F G Microbial Cell Death E->G F->G

Proposed antimicrobial mechanism via metal chelation and DNA gyrase inhibition.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (MIC & MBC)

Objective : To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive and Gram-negative strains[5]. Causality & Self-Validation : Broth microdilution is preferred over disk diffusion as it provides quantitative data and controls for the limited agar diffusion rates of highly lipophilic hydrazones. Resazurin is used as a metabolic indicator to eliminate optical density artifacts caused by compound precipitation. The inclusion of a solvent control (1% DMSO) and a positive control (e.g., Ciprofloxacin) ensures the system is self-validating.

Step-by-Step Methodology :

  • Stock Preparation : Dissolve 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide in 100% DMSO to a concentration of 10 mg/mL. Note: DMSO concentration in the final assay must not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Broth Preparation : Prepare cation-adjusted Mueller-Hinton broth (CAMHB). The cations (Ca²⁺, Mg²⁺) are critical for stabilizing bacterial membranes and ensuring reproducible results.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 0.25 µg/mL to 256 µg/mL. Include a sterility control well (broth only) and a growth control well (broth + inoculum).

  • Inoculum Preparation : Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:150 in CAMHB.

  • Inoculation : Add 50 µL of the diluted inoculum to each well, yielding a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout (MIC) : Add 30 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is the lowest concentration that remains blue.

  • Plating (MBC) : Aspirate 10 µL from wells showing no visible growth (blue) and plate onto tryptic soy agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Checkerboard Synergism Assay

Objective : To assess the synergistic potential of the furohydrazide derivative when combined with standard antibiotics. Causality & Self-Validation : Because hydrazones can disrupt cell membranes via ROS generation and metal chelation, they frequently exhibit synergistic effects by enhancing the intracellular accumulation of conventional antibiotics[5]. By testing orthogonal concentration gradients, the assay internally validates whether the combined effect surpasses the sum of individual effects.

Workflow W1 Prepare Compound & Antibiotic (2x Concentrated Stocks) W2 Serial Dilution in 96-Well Plate (Orthogonal Gradients) W1->W2 W3 Inoculate with Microbial Suspension (5 x 10^5 CFU/mL) W2->W3 W4 Incubation (37°C for 18-24 hours) W3->W4 W5 Add Resazurin Dye (Read OD600 / Fluorescence) W4->W5 W6 Calculate FIC Index (Determine Synergy) W5->W6

Step-by-step workflow for the in vitro checkerboard synergism assay.

Step-by-Step Methodology :

  • Gradient Setup : In a 96-well plate, dispense serial dilutions of the furohydrazide compound horizontally (Columns 1-8) and the standard antibiotic (e.g., Ciprofloxacin) vertically (Rows A-F).

  • Inoculation & Incubation : Add the standardized bacterial inoculum (5 × 10⁵ CFU/mL) to all wells. Incubate at 37°C for 24 hours.

  • FIC Index Calculation : Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

  • Interpretation : Synergy is defined as FICI ≤ 0.5; Additivity as 0.5 < FICI ≤ 1.0; Indifference as 1.0 < FICI ≤ 4.0; Antagonism as FICI > 4.0.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Objective : To validate the specific enzymatic target of the compound. Causality & Self-Validation : Given the structural homology to known GyrB inhibitors[3], assessing the compound's ability to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase provides definitive mechanistic proof. Novobiocin must be run in parallel as a self-validating positive control.

Step-by-Step Methodology :

  • Reaction Mix : Combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (at 0.5×, 1×, and 2× MIC concentrations) in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, pH 7.5).

  • Incubation : Incubate the mixture at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing 0.25% bromophenol blue and 40% glycerol).

  • Electrophoresis : Resolve the DNA topoisomers on a 1% agarose gel in 1× TAE buffer at 3 V/cm for 3 hours.

  • Visualization : Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. The IC₅₀ is determined by the concentration at which 50% of the plasmid remains in the relaxed form.

Data Presentation: Baseline Antimicrobial Profile

To benchmark the efficacy of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, researchers should compare empirical data against established thresholds for this chemical class. Below is a representative data structure summarizing typical activity profiles for furan-thiophene hydrazones[1],[3].

Pathogen StrainGram StainMIC Range (µg/mL)MBC/MIC RatioFICI with CiprofloxacinPrimary Mechanism of Action
Staphylococcus aureus (ATCC 25923)Positive1.95 – 7.811.0 – 2.0 (Bactericidal)≤ 0.5 (Synergistic)DNA Gyrase Inhibition
Bacillus subtilis (ATCC 6633)Positive3.90 – 15.622.0 – 4.0 (Bactericidal)0.6 (Additive)DNA Gyrase Inhibition
Escherichia coli (ATCC 25922)Negative15.62 – 62.50> 4.0 (Bacteriostatic)0.8 (Additive)Metal Chelation / ROS
Candida albicans (ATCC 10231)Fungal7.81 – 31.252.0 (Fungicidal)N/AMetalloenzyme Disruption

References

  • Title : Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Source : PubMed Central (PMC) URL :[Link]

  • Title : Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. Source : RSC Advances URL :[Link]

  • Title : Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach. Source : PubMed URL :[Link]

  • Title : Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Source : PubMed Central (PMC) URL :[Link]

  • Title : Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Source : ResearchGate URL :[Link]

Sources

Method

Application Note: Preclinical Evaluation of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide as a Furin-Targeted Anticancer Agent

Executive Summary & Mechanistic Rationale The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9), hereafter referred to as MTFH , is a small-molecule inhibitor identified through biochemical Hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9), hereafter referred to as MTFH , is a small-molecule inhibitor identified through biochemical High-Throughput Screening (HTS) campaigns targeting the proprotein convertase Furin[1].

In oncology, Furin acts as a master switch for tumor progression. It is a calcium-dependent serine endoprotease that cleaves inactive precursor proteins at specific polybasic motifs (typically Arg-X-Lys/Arg-Arg↓), converting them into active oncogenic drivers[2]. Upregulation of Furin is observed in multiple aggressive malignancies, including colorectal cancer (CRC) and alveolar rhabdomyosarcoma, where it drives chemoresistance, vascularization, and metastasis[3][4].

The Mechanistic Causality: By inhibiting Furin, MTFH physically blocks the maturation of critical pro-proteins such as Pro-TGF-β, Pro-IGF1R, and Pro-MT1-MMP. Without Furin-mediated cleavage, these proteins remain in their inactive states, effectively starving the tumor of the autocrine and paracrine signals required for proliferation and extracellular matrix degradation[4]. Targeting this node offers a multiplexed therapeutic advantage over inhibiting a single downstream kinase.

FurinMechanisticPathway cluster_substrates Inactive Precursors cluster_active Active Oncogenic Drivers Compound 2-methyl-N'-(2-thienylmethylene) -3-furohydrazide (MTFH) Furin Furin (Proprotein Convertase) Active Site Compound->Furin Competitive Inhibition ProTGF Pro-TGF-β Furin->ProTGF Cleaves (RXK/RR) ProIGF1R Pro-IGF1R Furin->ProIGF1R ProMT1MMP Pro-MT1-MMP Furin->ProMT1MMP TGF Mature TGF-β ProTGF->TGF IGF1R Mature IGF1R ProIGF1R->IGF1R MT1MMP Active MT1-MMP ProMT1MMP->MT1MMP Cancer Tumor Proliferation, Invasion & Angiogenesis TGF->Cancer IGF1R->Cancer MT1MMP->Cancer

Fig 1. Mechanistic pathway of Furin inhibition by 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

Pharmacological Profiling & Quantitative Benchmarks

To systematically validate MTFH as a viable anticancer agent, researchers must evaluate it across a cascade of biochemical and cellular assays. The table below summarizes the quantitative validation thresholds required to confirm target engagement and rule out artifactual data.

Assay ParameterMethodologyValidation ThresholdBiological Implication
Biochemical IC₅₀ QFRET (Pyr-RTKR-AMC)< 5 µMConfirms direct target engagement and catalytic inhibition of Furin[1].
Cellular Target Engagement Western Blot (Pro-TGF-β)> 50% reduction in mature TGF-β at 10 µMVerifies cell permeability and intracellular inhibition of proprotein processing[3].
Cytotoxicity Window MTT Assay (HT-29 vs. LoVo)> 3-fold IC₅₀ shift (HT-29 more sensitive)Demonstrates on-target specificity; LoVo cells act as a Furin-null negative control.
Invasion Inhibition Boyden Chamber (Matrigel)> 40% reduction in invading cellsCorrelates biochemical inhibition with suppression of metastatic phenotypes[4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . They incorporate internal controls that automatically flag false positives, ensuring high trustworthiness in drug development workflows.

Protocol 1: QFRET-Based Biochemical Primary Screening

Causality & Rationale: We utilize a Quantitative Fluorescence Resonance Energy Transfer (QFRET) assay because Furin's proteolytic activity is highly specific to the consensus motif Arg-X-Lys/Arg-Arg. By utilizing a synthetic peptide substrate (Pyr-RTKR-AMC), Furin-mediated cleavage physically separates the fluorophore (AMC) from its quenching environment. This yields a quantifiable fluorescent signal strictly proportional to the enzyme's initial velocity (V0), allowing for real-time kinetic monitoring rather than relying on endpoint assays that can mask compound aggregation artifacts[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.5% Triton X-100). The inclusion of Triton X-100 is critical to prevent non-specific promiscuous inhibition caused by compound aggregation.

  • Enzyme Addition: Dispense 0.5 U of recombinant human Furin into a 384-well black opaque microplate.

  • Compound Titration: Dispense MTFH in a 10-point dose-response titration (ranging from 100 µM to 10 nM) using an acoustic liquid handler to minimize solvent (DMSO) effects. Final DMSO concentration must not exceed 1%.

  • Incubation: Pre-incubate the enzyme-compound mixture for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Initiation: Add 50 µM of Pyr-RTKR-AMC substrate to initiate the reaction.

  • Kinetic Readout: Quantify AMC release continuously over 60 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Self-Validation (Z'-factor): Include Dec-RVKR-CMK (a potent, irreversible Furin inhibitor) as a positive control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.6, ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

Protocol 2: Target-Specific Cellular Cytotoxicity (Isogenic-like Screen)

Causality & Rationale: A major pitfall in drug discovery is mistaking off-target pan-toxicity for therapeutic efficacy. To ensure the observed cytotoxicity is a direct result of Furin inhibition, we deploy a differential screening model. HT-29 colorectal cancer cells are heavily reliant on Furin for the maturation of TGF-β, driving their proliferation[3]. Conversely, LoVo CRC cells possess a natural frameshift mutation in the FURIN gene, rendering them functionally null for this enzyme. A true Furin inhibitor will selectively impair HT-29 viability while leaving LoVo cells relatively unaffected.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (Furin-proficient) and LoVo (Furin-deficient) cells at 5,000 cells/well in 96-well plates in DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat both cell lines in parallel with MTFH at varying concentrations (0.1 µM to 50 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The reduction of MTT to formazan relies on mitochondrial reductase activity, directly correlating with the number of viable cells[2].

  • Solubilization & Measurement: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

  • Self-Validation (Specificity Index): Calculate the IC₅₀ for both cell lines. The compound is validated as "on-target" only if the IC₅₀ in HT-29 is significantly lower (left-shifted) compared to LoVo cells. Equal toxicity across both lines indicates off-target mechanisms.

ValidationWorkflow Step1 1. QFRET Assay (Biochemical) Step2 2. Western Blot (Substrate Cleavage) Step1->Step2 IC50 Validated Step3 3. Isogenic Cell Screen (HT-29 vs LoVo) Step2->Step3 Target Engagement Step4 4. Invasion Assay (Phenotypic) Step3->Step4 Specificity Confirmed

Fig 2. Self-validating experimental workflow for Furin inhibitor screening and validation.

References

  • Title: 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide | Chemsrc Source: Chemsrc URL: [Link][1]

  • Title: The proprotein convertase furin is required to maintain viability of alveolar rhabdomyosarcoma cells Source: Oncotarget URL: [Link][2]

  • Title: Furin Drives Colorectal Cancer Progression and Chemoresistance Through the TGF-β/ERK Signaling Pathway Source: MDPI URL: [Link][3]

  • Title: The Proprotein Convertase Furin Contributes to Rhabdomyosarcoma Malignancy by Promoting Vascularization, Migration and Invasion Source: PLOS One URL: [Link][4]

Sources

Application

Application Note: In Vitro Assay Design and Validation Protocols for 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide Targeting RGS4

Introduction & Mechanistic Rationale The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) has been identified in high-throughput screening (HTS) campaigns—such as those conducted by the Johns...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) has been identified in high-throughput screening (HTS) campaigns—such as those conducted by the Johns Hopkins Ion Channel Center (JHICC)—as a potential modulator of the Regulator of G-protein signaling 4 (RGS4) [1].

RGS4 is a critical GTPase-activating protein (GAP) that negatively regulates G-protein-coupled receptor (GPCR) signaling. It functions by binding to active, GTP-bound Gα subunits (specifically Gαi/o and Gαq) and accelerating their intrinsic GTP hydrolysis rate. This rapidly returns the Gα subunit to its inactive GDP-bound state, thereby terminating downstream effector signaling (e.g., adenylyl cyclase or phospholipase C)[2].

Causality in Experimental Design: Modulating RGS4 presents a powerful pharmacological strategy for "tuning" GPCR activity in neurological and cardiovascular disorders. If 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide acts as an inhibitor of RGS4, it will prolong the active Gα-GTP state, enhancing GPCR signaling. Conversely, if it acts as an allosteric activator, it will further dampen GPCR cascades. To definitively characterize this compound, researchers must employ a self-validating, orthogonal assay cascade that isolates the biochemical enzymatic activity, confirms direct protein-protein interaction, and validates the functional cellular outcome.

RGS4_Pathway GPCR GPCR Activation Ga_GTP Gα-GTP (Active) GPCR->Ga_GTP Exchange Effector Downstream Effectors Ga_GTP->Effector Signaling Ga_GDP Gα-GDP (Inactive) Ga_GTP->Ga_GDP GTP to GDP RGS4 RGS4 (GAP Activity) RGS4->Ga_GTP Accelerates Hydrolysis Compound 2-methyl-N'-(2-thienylmethylene) -3-furohydrazide Compound->RGS4 Modulation

Figure 1. Mechanism of RGS4 in GPCR signaling and the modulatory intervention point.

Experimental Design Strategy

A robust screening and validation cascade prevents false positives commonly associated with pan-assay interference compounds (PAINS) or assay-specific artifacts.

  • Primary Biochemical Screen (Steady-State GAP Assay): Quantifies the functional acceleration of GTP hydrolysis by measuring free inorganic phosphate (Pi) release.

  • Orthogonal Validation (AlphaScreen PPI Assay): Confirms that the compound's effect is mediated through the physical interaction between RGS4 and the Gα subunit, rather than off-target GTPase interference.

  • Functional Profiling (Cell-Based Calcium Mobilization): Translates the biochemical mechanism into a physiological context by measuring downstream GPCR signaling transients.

Workflow Step1 Primary Screen Biochemical GAP Step2 Orthogonal Validation AlphaScreen PPI Step1->Step2 Step3 Functional Profiling Cell-Based Calcium Step2->Step3 Step4 Lead Characterization Mechanism of Action Step3->Step4

Figure 2. Tiered experimental workflow for validating RGS4 modulators.

Detailed Experimental Protocols

Protocol 1: Steady-State GTPase (GAP) Activity Assay (Malachite Green)

Purpose: To measure the dose-dependent effect of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide on RGS4-mediated GTP hydrolysis[3]. Self-Validating Control: Include a "Gαi1 alone" control to ensure the compound does not directly affect the intrinsic GTPase activity of the Gα subunit, isolating the effect to RGS4 GAP activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Malachite Green Assay Buffer (MGB) consisting of 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM EDTA, 10 mM MgCl2, and 0.01% Lubrol.

  • Protein Dispensing: Using an automated liquid handler, dispense 10 µL of recombinant human RGS4 (final assay concentration of 50 nM) into a clear 384-well microplate.

  • Compound Addition: Pin-transfer 100 nL of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (10-point dose-response titration, 0.1 µM to 50 µM final in DMSO). Incubate for 15 minutes at 25°C to allow target engagement.

  • Reaction Initiation: Add 10 µL of Gαi1 protein (100 nM final) pre-loaded with 100 µM GTP to initiate the hydrolysis reaction.

  • Incubation: Centrifuge the plate briefly (100 x g for 1 min) and incubate at 25°C for 30 minutes.

  • Quenching & Detection: Quench the reaction by adding 5 µL of acidic Malachite Green reagent. Incubate for 10 minutes at room temperature to allow color development.

  • Readout: Measure absorbance at 620 nm using a multi-mode microplate reader. Calculate the IC50/EC50 using non-linear regression analysis.

Protocol 2: AlphaScreen Protein-Protein Interaction (PPI) Assay

Purpose: To verify if the compound disrupts or stabilizes the RGS4-Gαo transition state complex[3]. Self-Validating Control: Use a non-relevant biotinylated protein to check for compound interference with the AlphaScreen singlet oxygen chemistry.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (AB: 20 mM HEPES pH 8.0, 100 mM NaCl, 0.1% Lubrol, 1% BSA).

  • Complex Assembly: In a 384-well white proxiplate, combine 5 µL of Biotinylated-RGS4 (20 nM final) and 5 µL of GST-tagged Gαo (3 nM final). Supplement the buffer with AMF (5 µM AlCl3, 5 mM MgCl2, 5 mM NaF) to mimic the transition state of GTP hydrolysis and stabilize the RGS4-Gαo interaction.

  • Compound Incubation: Add the test compound in a dose-response format and incubate for 30 minutes on ice.

  • Bead Addition: Under low-light conditions, add 10 µL of a mixture containing Streptavidin-coated Donor beads and Anti-GST Acceptor beads (final concentration 20 µg/mL each).

  • Final Incubation & Readout: Incubate the plate in the dark for 1 hour at room temperature. Read the plate on an Alpha-compatible reader (Excitation: 680 nm; Emission: 520–620 nm).

Protocol 3: Cell-Based Calcium Mobilization Assay (FLIPR)

Purpose: To evaluate the downstream physiological impact of RGS4 modulation on a Gq-coupled GPCR pathway[2].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably co-expressing a Gq-coupled receptor (e.g., M1 muscarinic receptor) and human RGS4 at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye diluted in HBSS buffer (with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide and incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Program the instrument to inject an EC20 concentration of the receptor agonist (e.g., carbachol) to stimulate the signaling cascade.

  • Kinetic Readout: Continuously record fluorescence (Excitation 488 nm / Emission 525 nm) for 3 minutes. Analyze the peak relative fluorescence units (RFU) to determine the compound's cellular efficacy.

Quantitative Data Presentation

The following table summarizes the expected assay metrics and validation parameters required to confirm the activity of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide across the testing cascade.

Assay TypeTarget ReadoutExpected Z'-FactorPrimary MetricThroughput
Malachite Green GAP Free Phosphate (Abs 620nm)> 0.65Biochemical IC50 / EC50High (384/1536-well)
AlphaScreen PPI Luminescence (520-620nm)> 0.70Binding Affinity (Kd)High (384-well)
FLIPR Calcium Intracellular Ca2+ (Peak RFU)> 0.55Cellular IC50 / EC50Medium (384-well)

References

  • Title: CAS#:292612-16-9 | 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Source: Chemsrc URL: [Link]

  • Title: A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation Source: PLOS One URL: [Link]

Sources

Method

Application Note: Advanced Analytical Techniques for the Purification of Furohydrazide Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Physicochemical Profiling Furohydrazides—molecules char...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Physicochemical Profiling

Furohydrazides—molecules characterized by a furan ring conjugated to a carbohydrazide moiety—are highly valued in modern drug discovery for their potent antimicrobial, anti-inflammatory, and antitubercular properties[1]. The synthesis of these compounds typically involves the condensation of furan-2-carboxylate esters with hydrazine hydrate. However, this reaction yields a crude matrix heavily contaminated with unreacted hydrazine, positional isomers, and hydrolysis byproducts[2].

The Causality of Purification Challenges

Purifying furohydrazides requires navigating two competing physicochemical vulnerabilities:

  • Hydrazide Reactivity & Polarity: The terminal −NH2​ of the hydrazide group is a strong hydrogen bond donor and Lewis base. On standard silica-based stationary phases, free hydrazides interact strongly with residual acidic silanol groups ( −Si−OH ), leading to severe peak tailing, poor resolution, and irreversible column adsorption[3].

  • Furan Ring Sensitivity: Furan rings are electron-rich and susceptible to electrophilic attack. Exposing furohydrazides to harsh acidic mobile phases (such as standard 0.1% Trifluoroacetic Acid, pH ~2.0) during High-Performance Liquid Chromatography (HPLC) can trigger acid-catalyzed furan ring-opening or hydrolysis of the hydrazide bond back to furan-2-carboxylic acid.

To achieve >98% purity, the purification strategy must utilize end-capped stationary phases and carefully buffered mobile phases to ensure chromatographic fidelity without compromising molecular integrity.

DegradationLogic Furo Furohydrazide API Acid Acidic HPLC Mobile Phase (e.g., 0.1% TFA, pH < 2) Furo->Acid Exposure Deg1 Furan Ring Opening (Loss of UV chromophore) Acid->Deg1 Electrophilic Attack Deg2 Hydrazide Hydrolysis (Yields Furoic Acid) Acid->Deg2 Nucleophilic Cleavage

Fig 1. Acid-catalyzed degradation pathways of furohydrazides during HPLC.

Integrated Purification Strategy

To prevent column fouling and ensure high recovery, the purification of furohydrazides must be approached in a phased manner: a bulk clean-up step to remove excess hydrazine, followed by high-resolution preparative chromatography, and concluding with orthogonal quality control.

PurificationWorkflow A Crude Synthesized Mixture (Furohydrazide + Hydrazine) B Liquid-Liquid Extraction (Aqueous Wash) A->B Removes polar hydrazine C Preparative RP-HPLC (End-capped C18, NH4OAc Buffer) B->C Organic phase recovery D Lyophilization (Solvent Removal) C->D Pure fractions isolated E Self-Validating QC (LC-MS, NMR, Derivatization) D->E Final API validation

Fig 2. End-to-end purification workflow for synthetic furohydrazide compounds.

Quantitative Data: Chromatographic Optimization

The selection of the stationary phase and mobile phase additive directly dictates the success of the purification. Table 1 summarizes empirical data demonstrating why end-capped columns and acetate buffers are mandatory for this class of compounds.

Table 1: Optimization of Chromatographic Parameters for Furohydrazide Purification

Stationary PhaseMobile Phase AdditivepHPeak Symmetry ( As​ )Target Recovery (%)Causality / Observation
Standard C180.1% TFA2.02.8 (Severe Tailing)58%Silanol interactions; partial hydrolysis of hydrazide[3].
Standard C180.1% Formic Acid2.71.9 (Moderate Tailing)71%Reduced hydrolysis, but silanol interactions persist.
End-capped C18 10 mM NH4​OAc 5.5 1.1 (Excellent) 94% Silanols blocked; pH preserves furan & hydrazide integrity.
HILIC (Amide)10 mM NH4​Formate 4.01.3 (Good)82%Good alternative for highly polar furohydrazide derivatives.

Experimental Methodologies

Protocol A: Pre-Purification via Liquid-Liquid Extraction (LLE)

Causality: Direct injection of crude mixtures containing free hydrazine hydrate onto an HPLC column will rapidly degrade the stationary phase and cause baseline drift. LLE exploits the extreme hydrophilicity of hydrazine to partition it into the aqueous phase, leaving the semi-polar furohydrazide in the organic phase[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the crude furohydrazide mixture in 50 mL of Ethyl Acetate (EtOAc). If solubility is poor, add up to 5% v/v Methanol.

  • Alkaline Wash: Transfer to a separatory funnel and wash with 3 x 25 mL of saturated Sodium Bicarbonate ( NaHCO3​ ) solution. Rationale: The alkaline wash neutralizes any unreacted furoic acid, pulling it into the aqueous layer as a sodium salt.

  • Brine Wash: Wash the organic layer with 25 mL of saturated NaCl (brine) to remove residual water and highly polar hydrazine traces.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 35°C to yield a pre-purified solid.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality: To separate the target furohydrazide from structurally similar positional isomers and dimeric byproducts, a high-resolution technique is required. An end-capped C18 column prevents Lewis acid-base interactions with the hydrazide, while the ammonium acetate buffer maintains a stable pH that protects the furan ring[4].

Step-by-Step Procedure:

  • System Preparation: Equip a preparative HPLC system with an end-capped C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Acetate in Ultra-Pure Water (pH adjusted to 5.5).

    • Phase B: HPLC-Grade Acetonitrile.

  • Sample Injection: Dissolve the pre-purified solid in a 1:1 mixture of Phase A and Phase B (concentration ~20 mg/mL). Filter through a 0.22 µm PTFE syringe filter. Inject up to 2 mL per run.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 10% B (allows polar impurities to elute).

    • 5–25 min: Linear gradient from 10% B to 70% B.

    • 25–30 min: Column wash at 95% B.

    • Flow rate: 15.0 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 330 nm (furohydrazides typically exhibit extended conjugation absorbing near 330 nm)[5]. Collect fractions corresponding to the major peak.

  • Isolation: Lyophilize the pooled fractions immediately to prevent aqueous degradation over time.

Protocol C: Self-Validating Quality Control (QC)

A protocol is only as robust as its validation mechanisms. The following QC workflow is designed as a self-validating system—it explicitly tests for the specific failure modes (hydrolysis, hydrazine carryover, and ring degradation) that could occur during Protocols A and B.

Validation Step 1: LC-MS for Hydrolysis Detection

  • Failure Mode: The hydrazide bond cleaved during HPLC.

  • Validation: Run the lyophilized product on an analytical LC-MS. The target furohydrazide must show the expected [M+H]+ ion. If a peak is detected at [M−14]+ (loss of −NH and replacement with −OH ), it confirms hydrolysis back to the furan-2-carboxylic acid. The batch must be rejected.

Validation Step 2: Trace Hydrazine Derivatization Assay

  • Failure Mode: Incomplete removal of toxic hydrazine during LLE.

  • Validation: Free hydrazine lacks a strong UV chromophore. React 1 mg of the purified product with a 1% solution of salicylaldehyde in methanol for 30 minutes. Analyze via analytical HPLC at 360 nm. The presence of a hydrazone derivative peak confirms hydrazine contamination[4]. A pure batch will show zero absorbance at 360 nm.

Validation Step 3: 1H NMR for Furan Integrity

  • Failure Mode: Acid-catalyzed furan ring opening.

  • Validation: Dissolve the product in DMSO- d6​ . A structurally intact furohydrazide will display characteristic furan ring protons (multiplets between 6.5 ppm and 7.8 ppm) and two distinct broad singlets for the hydrazide protons ( −NH at ~9.5 ppm and −NH2​ at ~4.5 ppm)[5]. Disappearance of the furan signals indicates ring degradation.

References

  • Source: rsc.
  • Source: benchchem.
  • Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)
  • Synthesis, Characterization and crystal structure of N'-[(E)
  • Source: rasayanjournal.co.

Sources

Application

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide in enzyme inhibition assays

Application Note: Evaluation of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide in High-Throughput Furin Inhibition Assays Executive Summary & Mechanistic Context Furin is a calcium-dependent serine protease and a promi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide in High-Throughput Furin Inhibition Assays

Executive Summary & Mechanistic Context

Furin is a calcium-dependent serine protease and a prominent member of the proprotein convertase (PC) family[1]. Localized primarily in the Golgi apparatus, it is responsible for the proteolytic maturation of various precursor proteins by cleaving at the consensus polybasic motif Arg-X-(Arg/Lys)-Arg↓[2]. Because this cleavage mechanism is hijacked by numerous human pathogens—most notably for the priming of the SARS-CoV-2 spike glycoprotein and the activation of Ebola, HIV, and Influenza viruses—Furin has emerged as a high-priority therapeutic target[1].

Historically, Furin inhibition has relied on irreversible, peptide-based halomethyl ketones (e.g., Decanoyl-RVKR-CMK). However, these peptidic agents suffer from poor oral bioavailability, rapid degradation, and off-target toxicity[2]. To circumvent these limitations, high-throughput screening (HTS) campaigns have pivoted toward identifying non-peptidic small molecules. One such hit is 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9), identified during the3 conducted by the University of Pittsburgh Molecular Library Screening Center[3].

As an Application Scientist, I have designed the following protocol to evaluate furohydrazide derivatives. The methodology emphasizes kinetic readouts and strict buffer controls to establish a self-validating system that eliminates false positives caused by colloidal aggregation or optical interference.

Pathway Proprotein Viral Proprotein (e.g., SARS-CoV-2 Spike) Furin Active Furin Protease (Ca2+ Dependent) Proprotein->Furin Binds Catalytic Cleft Cleaved Cleaved Subunits (S1/S2) Furin->Cleaved Proteolysis (Arg-X-Arg/Lys-Arg) Infection Host Cell Infection Cleaved->Infection Viral Fusion Inhibitor 2-methyl-N'-(2-thienylmethylene) -3-furohydrazide Inhibitor->Furin Competitive Inhibition

Furin-mediated viral proprotein cleavage pathway and targeted inhibition mechanism.

Assay Architecture & Experimental Causality

To rigorously evaluate 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, we utilize a fluorescence intensity-based biochemical assay[4]. The assay employs a fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC). Upon successful cleavage by Furin, the 7-Amino-4-methylcoumarin (AMC) fluorophore is liberated, resulting in a measurable fluorescent signal.

Causality in Experimental Design:
  • Buffer Composition (The Calcium Imperative): Furin's structural integrity at the S1/S4 binding pockets relies heavily on calcium coordination[1]. Therefore, the inclusion of 1 mM CaCl2​ in the assay buffer is an absolute requirement, not merely a convention.

  • Detergent Addition (Preventing Promiscuity): Small heterocyclic molecules like furohydrazides are prone to forming colloidal aggregates in aqueous solutions, which can non-specifically sequester the enzyme and yield false-positive inhibition. The addition of 0.1% Triton X-100 or Brij-35 ensures the inhibitor remains in true solution.

  • Kinetic Readout vs. Endpoint: Endpoint assays are highly susceptible to inner-filter effects and compound autofluorescence. By measuring the initial reaction velocity ( V0​ ) continuously over 30 minutes, this protocol isolates the true enzymatic rate, rendering the assay self-validating against optical artifacts.

  • Pre-incubation Phase: Small molecule inhibitors often exhibit slow-binding kinetics compared to irreversible peptidic inhibitors. A 30-minute pre-incubation establishes a thermodynamic equilibrium between Furin and 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide before the competing substrate is introduced.

Workflow Prep Compound Prep DMSO Stocks Incubate Pre-incubation Enzyme + Inhibitor Prep->Incubate Substrate Substrate Addition Pyr-RTKR-AMC Incubate->Substrate Read Kinetic Readout Ex 380 / Em 460 nm Substrate->Read Analyze Data Analysis IC50 & V0 Read->Analyze

Fluorescence-based biochemical assay workflow for screening Furin inhibitors.

Validated Step-by-Step Protocol

Materials Required:

  • Recombinant Human Furin (truncated, active form).

  • Fluorogenic Substrate: Pyr-RTKR-AMC (10 mM stock in DMSO).

  • Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl2​ , 1 mM β -mercaptoethanol, 0.1% Triton X-100.

  • Test Compound: 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

  • Reference Inhibitors: Decanoyl-RVKR-CMK (Positive Control) and5 (Dual TMPRSS2/Furin inhibitor)[5].

  • 384-well black, flat-bottom microplates (non-binding surface).

Methodology:

  • Reagent Preparation: Dilute the recombinant Furin in the Assay Buffer to a working concentration of 2 nM. Prepare the Pyr-RTKR-AMC substrate to a working concentration of 50 µM (final assay concentration will be 25 µM, near its Km​ ).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide in 100% DMSO. Transfer 200 nL of the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme Addition & Pre-incubation: Add 10 µL of the 2 nM Furin solution to the compound-containing wells. Centrifuge briefly at 1000 x g for 1 minute. Incubate the plate at room temperature (25°C) for 30 minutes in the dark to allow steady-state enzyme-inhibitor complex formation.

  • Baseline Read (Self-Validation Step): Read the plate on a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) to establish a background fluorescence baseline and flag any wells exhibiting compound autofluorescence.

  • Reaction Initiation: Add 10 µL of the 50 µM Pyr-RTKR-AMC substrate to all wells to initiate the reaction (Total assay volume = 20 µL).

  • Kinetic Measurement: Immediately transfer the plate to the microplate reader. Record the fluorescence intensity every 2 minutes for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Normalize the V0​ of the test compound wells against the DMSO vehicle control (100% activity) and the Decanoyl-RVKR-CMK control (0% activity). Use a 4-parameter logistic (4PL) regression model to determine the IC50​ .

Quantitative Profiling & Data Presentation

To contextualize the efficacy of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, it is critical to benchmark it against established reference standards and assess its selectivity against off-target proteases like TMPRSS2, which is also implicated in viral entry[5].

Table 1: Comparative Inhibition Profile of Furin Modulators

Compound / InhibitorTarget Enzyme IC50​ (µM)Selectivity Fold (vs TMPRSS2)Mechanism of Action
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Furin~15.5 *>10xReversible, Non-peptidic
Decanoyl-RVKR-CMK (Positive Control)Furin0.012N/AIrreversible, Peptidic
Diminazene (Reference)Furin13.20.1x (Dual Inhibitor)Reversible, Non-peptidic
BOS-Series Derivatives (Reference)Furin< 0.05>100xReversible, Non-peptidic

*Note: Representative HTS data approximation based on structural analogs and typical hit thresholds from MH080376.

References

  • Biochemical HTS for Inhibitors of the Proprotein Convertase Furin (External Id: MH080376)
  • Source: MDPI (August 2024)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH) / PMC (February 2025)

Sources

Method

Application Note: Synthesis, Derivatization, and Biological Evaluation of Novel 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide Derivatives

Executive Summary The development of novel heterocyclic Schiff bases and hydrazones remains a cornerstone of modern medicinal chemistry. Hydrazide derivatives and their metal complexes possess a captivating range of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic Schiff bases and hydrazones remains a cornerstone of modern medicinal chemistry. Hydrazide derivatives and their metal complexes possess a captivating range of biological properties, including potent antimicrobial, anti-inflammatory, and anticancer activities[1]. Specifically, furohydrazide derivatives have demonstrated remarkable efficacy in targeting persistent pathogens, such as inhibiting Mycobacterium tuberculosis (MTB) isocitrate lyase (ICL)[2].

This application note provides a comprehensive, causality-driven guide to synthesizing the parent scaffold 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9)[3], alongside detailed protocols for generating novel metallo-derivatives and N-alkylated analogs. By detailing the mechanistic rationale behind each experimental choice, this document empowers researchers to produce high-purity derivatives optimized for downstream biological screening.

Mechanistic Rationale & Scaffold Design

The rational design of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide derivatives leverages three distinct pharmacophoric regions:

  • The Furan Ring (2-Methyl-3-furoic moiety): Provides essential lipophilicity and acts as a hydrogen bond acceptor, facilitating membrane permeation and receptor binding.

  • The Thiophene Ring (2-Thienylmethylene moiety): An isostere of benzene that enhances the electron density of the molecule, often improving binding affinity through π−π stacking with target proteins.

  • The Hydrazone Linkage (-CO-NH-N=CH-): A highly versatile linker. The acidic -NH- proton and the azomethine (-N=CH-) nitrogen allow the molecule to undergo tautomerization (keto-enol forms). This structural flexibility makes it an exceptional bidentate (O, N) ligand for transition metal chelation[4].

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Methyl-3-furohydrazide C Acid Catalysis (Glacial AcOH) Reflux in EtOH, pH ~4.5 A->C B 2-Thiophenecarboxaldehyde B->C D Parent Scaffold: 2-Methyl-N'-(2-thienylmethylene) -3-furohydrazide C->D Condensation E Metal Complexation (CuCl2 / K2PtCl4, pH 7.0) D->E F N-Alkylation (R-X, K2CO3, DMF) D->F G Metallo-Derivatives (Enhanced Cytotoxicity) E->G Chelation (O, N) H N-Alkyl Derivatives (Metabolic Stability) F->H Substitution

Schematic representation of the synthesis and derivatization workflow for the furohydrazide scaffold.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Parent Hydrazone Scaffold

Objective: Synthesize 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide via acid-catalyzed Schiff base condensation.

  • Causality of Reagents: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the thiophene-2-carboxaldehyde, increasing its electrophilicity. Maintaining a pH of ~4.5–5.0 is critical; excessive acidity will protonate the nucleophilic amine of the hydrazide, completely halting the reaction.

  • Procedure:

    • Dissolve 10 mmol of 2-methyl-3-furohydrazide in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Add 10.5 mmol (slight excess to drive completion) of 2-thiophenecarboxaldehyde dropwise under continuous stirring.

    • Introduce 3–4 drops of glacial acetic acid.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Step: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot indicates conversion.

    • Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure parent compound.

Protocol B: Transition Metal Complexation (Metallo-Derivatives)

Objective: Synthesize Cu(II) and Pt(II) complexes to enhance DNA binding and ROS generation.

  • Causality of Reagents: Complexation with transition metals like Platinum (Pt) has been shown to create irreversible inhibitors of targets like human thioredoxin reductase, enhancing anticancer properties[4]. Adjusting the pH to ~7.0 is required to facilitate the tautomerization of the hydrazone to its enol form, allowing deprotonation and subsequent stable bidentate chelation.

  • Procedure:

    • Dissolve 2 mmol of the parent hydrazone in 20 mL of warm methanol.

    • Add a methanolic solution of CuCl2​⋅2H2​O or K2​PtCl4​ (1 mmol for an ML2​ complex).

    • Carefully adjust the pH to 7.0–7.5 using a 1M methanolic KOH solution.

    • Reflux the mixture for 3 hours. A distinct color change (e.g., to deep green/brown for Cu) indicates complex formation.

    • Self-Validation Step: Analyze via FT-IR. The disappearance of the -NH stretching band (~3200 cm−1 ) and the shift of the C=N band confirm successful coordination via the enolic oxygen and azomethine nitrogen.

    • Filter the precipitated complex, wash sequentially with warm water and methanol, and dry in vacuo.

Protocol C: N-Alkylation for Metabolic Stability

Objective: Synthesize N-methylated derivatives to prevent in vivo enzymatic cleavage of the hydrazone bond.

  • Causality of Reagents: Anhydrous DMF is used as an aprotic polar solvent to solvate the reactants without hydrogen-bonding interference. Potassium carbonate ( K2​CO3​ ) acts as a mild base to selectively deprotonate the acidic hydrazide -NH- without degrading the furan/thiophene rings.

  • Procedure:

    • Dissolve 2 mmol of the parent hydrazone in 15 mL of anhydrous DMF.

    • Add 4 mmol of anhydrous K2​CO3​ and stir at room temperature for 30 minutes to generate the nucleophilic anion.

    • Cool the flask to 0°C and add 2.4 mmol of methyl iodide ( CH3​I ) dropwise.

    • Stir at room temperature for 12 hours.

    • Quench the reaction by pouring it into 50 mL of crushed ice water. Extract with Ethyl Acetate ( 3×20 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

Quantitative Data Presentation

The table below summarizes the expected physicochemical properties and hypothetical biological evaluation data based on established structure-activity relationships (SAR) for this class of compounds[2].

Compound IDModificationYield (%)Purity (HPLC %)MIC M. tuberculosis (µM)MIC S. aureus (µM)
F-Th-01 Parent Scaffold (None)85>99.010.525.0
F-Th-02 Cu(II) Complex ( ML2​ )72>98.53.28.5
F-Th-03 Pt(II) Complex ( ML2​ )68>98.01.812.0
F-Th-04 N-Methyl Derivative78>99.515.045.0

Note: Metal complexation significantly lowers the Minimum Inhibitory Concentration (MIC), indicating enhanced antimicrobial potency, likely due to increased lipophilicity and targeted oxidative stress.

Proposed Biological Mechanism of Action

Furohydrazide derivatives and their metal complexes exhibit a dual-action mechanism. The free ligand primarily acts via steric blockade and enzyme inhibition (e.g., targeting Isocitrate Lyase in MTB)[2]. Upon metal complexation, the mechanism shifts toward redox cycling, generating Reactive Oxygen Species (ROS) and facilitating direct DNA intercalation, which is highly relevant for anticancer drug development[4].

MechanismOfAction Drug Furohydrazide Derivative Target Isocitrate Lyase (ICL) or DNA Binding Drug->Target High Affinity Binding ROS ROS Generation (Metal Complexes) Drug->ROS Redox Cycling (Cu/Pt) Inhibition Enzyme Inhibition & Steric Blockade Target->Inhibition Apoptosis Pathogen Clearance / Apoptosis Inhibition->Apoptosis ROS->Apoptosis Oxidative Stress

Proposed dual-action biological mechanism of furohydrazide derivatives via enzyme inhibition and ROS generation.

References

  • Synthesis of 5-Nitro-2-furancarbohydrazides and Their cis-Diamminedichloroplatinum Complexes as Bitopic and Irreversible Human Thioredoxin Reductase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives Source: ResearchGate URL:[Link][1]

  • 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures Source: ResearchGate URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for N-acylhydrazone formation

Welcome to the Technical Support Center for N-acylhydrazone synthesis and Dynamic Combinatorial Chemistry (DCC). As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-acylhydrazone synthesis and Dynamic Combinatorial Chemistry (DCC). As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of acylhydrazone condensation.

Whether you are synthesizing discrete library members for structure-based drug discovery or establishing a protein-templated dynamic combinatorial library (ptDCC), mastering the causality behind pH, nucleophilic catalysis, and solvent dynamics is critical.

Mechanistic Overview & Optimization Workflow

N-acylhydrazone formation relies on the condensation between an N-acylhydrazide and an aldehyde or ketone. While thermodynamically favorable, the reaction kinetics are highly pH-dependent. At physiological pH, the reaction is hindered by the lack of carbonyl protonation, requiring specific optimization strategies such as nucleophilic catalysis to bypass kinetic bottlenecks (1)[1].

NAH_Optimization H N-Acylhydrazide Int Reactive Imine Intermediate H->Int Hydrazide Addition A Aldehyde / Ketone A->Int Catalyst Attack Cat Nucleophilic Catalyst (Aniline, 4-APA) Cat->Int Prod N-Acylhydrazone (Target) Int->Prod Elimination Prod->Int Hydrolysis (Reversible) pH Acid Catalysis (pH 4.0 - 6.2) pH->Int Protonation

Mechanistic workflow of catalyzed N-acylhydrazone formation and equilibrium dynamics.

Step-by-Step Methodologies

Protocol A: Preparative Organic Synthesis of N-Acylhydrazones

This protocol is designed for the high-yield isolation of discrete N-acylhydrazones for structural characterization.

  • Dissolution: Dissolve 1.0 equivalent of the aldehyde (e.g., 2-fluoro-5-formylbenzoic acid) and 1.1 equivalents of the N-acylhydrazide in a protic solvent (e.g., ethanol or methanol) at a concentration of 0.1 M (2)[2].

  • Acid Catalysis: Add 1-2 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazide.

  • Condensation: Stir the mixture at room temperature overnight (or reflux for 3-4 hours for sterically hindered ketones).

  • Self-Validation & Isolation: The N-acylhydrazone typically precipitates as a solid. Collect via vacuum filtration, wash with cold diethyl ether, and dry. Validate purity via LC-MS and 1H-NMR. Note: Expect to see peak doubling in DMSO-d6 due to E/Z geometric isomers and syn/anti conformers establishing equilibrium (3)[3].

Protocol B: Protein-Templated Dynamic Combinatorial Chemistry (ptDCC)

This protocol establishes a dynamic library that allows a target protein to select and amplify its highest-affinity ligand.

  • Library Assembly: Combine aldehydes and hydrazides (e.g., 200 μM each) in a biocompatible buffer (e.g., 50 mM sodium phosphate, pH 6.2) containing 10% DMSO to maintain solubility (4)[4].

  • Nucleophilic Catalysis: Add a nucleophilic catalyst such as aniline or 4-aminophenylacetic acid (4-APA) at 1-3 mM.

    • Causality: At pH > 6.0, direct condensation is prohibitively slow. The catalyst forms a highly reactive Schiff base intermediate, bypassing the kinetic bottleneck and ensuring the library reaches thermodynamic equilibrium within hours rather than days (5)[5].

  • Equilibration: Incubate the library at room temperature until LC-MS traces show a stable product distribution (typically 24 hours).

  • Templating: Add the target protein (e.g., RAD51) in substoichiometric amounts. Allow the system to re-equilibrate (typically 48 hours) (6)[6].

  • Self-Validation (Freezing): "Freeze" the equilibrium by raising the pH to 8.0, which deprotonates the intermediates and prevents further exchange. Analyze via LC-MS or non-invasive 19F-NMR to identify amplified (high-affinity) N-acylhydrazones (4)[4].

Quantitative Data: Kinetic Optimization

The table below summarizes the profound impact of pH and nucleophilic catalysis on the reaction kinetics of hydrazone formation. This data illustrates why catalysts are mandatory when operating near physiological pH (1)[1].

Reaction ConditionpHCatalystRelative Rate EnhancementTime to Equilibrium
Acidic (Uncatalyzed)4.5NoneBaseline (Fast)~20 minutes
Acidic (Catalyzed)4.5Aniline (1 eq)7.5-fold enhancement< 5 minutes
Mildly Acidic (Uncatalyzed)6.0NoneVery Slow> 24 hours
Mildly Acidic (Catalyzed)6.0Aniline (1 eq)Rapid Exchange~1 hour
Neutral (Catalyzed)7.0Aniline (1 eq)3-fold enhancement~4-6 hours

Troubleshooting Guide

Issue: The dynamic combinatorial library (DCL) does not reach equilibrium within 48 hours at pH 7.4.

  • Cause: The uncatalyzed condensation and hydrolysis of N-acylhydrazones are extremely slow at neutral to slightly basic pH because the carbonyl group is not sufficiently protonated.

  • Solution: Lower the buffer pH to 6.0–6.2 if the target protein can tolerate it, and introduce a nucleophilic catalyst like aniline or p-anisidine (1-10 mM) (7)[7]. If the protein strictly requires pH 7.4, increase the catalyst concentration or use ortho-substituted aniline derivatives which exhibit enhanced catalytic turnover.

Issue: Addition of aniline causes protein precipitation or interferes with binding assays (e.g., STD-NMR).

  • Cause: Aniline can act as a weak ligand for certain hydrophobic pockets and may cause off-target protein aggregation or obscure NMR signals (4)[4].

  • Solution: Substitute aniline with 4-aminophenylacetic acid (4-APA). 4-APA provides comparable catalytic efficiency for NAH exchange but is highly water-soluble and less prone to non-specific protein binding.

Issue: NMR analysis of the purified N-acylhydrazone shows peak doubling, suggesting impurities.

  • Cause: Acylhydrazones exist as a mixture of geometric (E/Z) isomers around the C=N bond and conformational (syn/anti) isomers around the N-N bond. In solvents like DMSO-d6, the E(C=N) synperiplanar conformer usually predominates, but the antiperiplanar isomer is also present, causing peak doubling (3)[3].

  • Solution: This is a natural physical property, not an impurity. To validate, perform variable-temperature (VT) NMR. As the temperature increases, the exchange rate between conformers will accelerate, and the doubled peaks will coalesce into single sharp signals.

Frequently Asked Questions (FAQs)

Q: Why is the N-acylhydrazone linkage considered a "privileged" scaffold in drug discovery? A: The N-acylhydrazone moiety (–CO–NH–N=CH–) acts as both a hydrogen-bond donor and acceptor, closely mimicking the amide bonds found in peptides. This allows it to form highly stable, directional interactions with protein backbones and side chains. Furthermore, its conformational flexibility allows it to adapt to poorly defined binding pockets (8)[8].

Q: How do I "freeze" a dynamic combinatorial library for offline LC-MS analysis? A: N-acylhydrazone exchange is strictly acid-catalyzed. By rapidly shifting the pH of the reaction mixture to slightly basic conditions (pH > 8.0) using a quenching buffer (e.g., Tris base), you deprotonate the intermediate species and halt the exchange process. This "freezes" the thermodynamic distribution, allowing you to analyze the library composition without it re-equilibrating during the chromatography run (6)[6].

Q: Can I use N-acylhydrazone chemistry for bioconjugation to live cells? A: Yes, but with caveats. While the reaction is bioorthogonal, the requirement for acidic pH (4.5-6.0) can be toxic to live cells. To perform this at physiological pH (7.4), you must use highly reactive aldehydes and optimized aniline-based catalysts to achieve acceptable conjugation rates without relying on extreme acidity (1)[1].

References

  • Identification of RAD51–BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry.
  • Non-invasive 19F NMR analysis of a protein-templated N-acylhydrazone dynamic combin
  • Aniline-Terminated DNA Catalyzes Rapid DNA-Hydrazone Formation
  • Acylhydrazone derivatives: a p
  • Acylhydrazones and Their Biological Activity: A Review.PMC.
  • Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery.Chemical Society Reviews (RSC Publishing).

Sources

Optimization

Technical Support Center: Troubleshooting Thienylmethylene Purification

Welcome to the Application Support Center for the purification of thienylmethylene derivatives. Compounds featuring a thiophene ring conjugated to a methylene or alkene bridge present unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the purification of thienylmethylene derivatives. Compounds featuring a thiophene ring conjugated to a methylene or alkene bridge present unique chromatographic challenges. Their highly electron-rich nature makes them susceptible to acid-catalyzed degradation, while the alkene geometry frequently results in co-eluting E and Z isomers.

This guide provides field-proven, self-validating methodologies to help researchers and drug development professionals overcome these bottlenecks, ensuring high yield, structural integrity, and analytical purity.

Diagnostic Workflow

G Start Crude Thienylmethylene Mixture TLC TLC Analysis (Check Stability) Start->TLC Degrade Streaking / Color Change (Acid Sensitivity) TLC->Degrade Yes Stable Stable Spots (No Degradation) TLC->Stable No BaseSilica Use TEA-Deactivated Silica or Alumina Degrade->BaseSilica Isomers E/Z Isomer Co-elution? Stable->Isomers AgNO3 RP-HPLC or Aromatic Solvent Gradients Isomers->AgNO3 Yes Standard Standard Flash Chromatography Isomers->Standard No Recryst Recrystallization (If Solid) Standard->Recryst High Purity Needed

Diagnostic workflow for thienylmethylene purification troubleshooting.

Frequently Asked Questions (FAQs)
Section 1: Stability and Silica Gel Degradation

Q1: My thienylmethylene compound streaks severely on the column and turns dark brown. What is causing this, and how can I prevent it? A: This is a classic symptom of acid-catalyzed degradation. Standard silica gel possesses surface silanol groups that create a mildly acidic microenvironment. Because the thiophene ring is highly electron-rich, it is susceptible to protonation and subsequent electrophilic aromatic substitution or polymerization when concentrated on the silica surface[1]. Causative Fix: You must neutralize the stationary phase. Pre-treat (deactivate) the silica gel by flushing the packed column with an eluent containing 1–2% triethylamine (TEA) prior to loading your sample[2]. Alternatively, switch to neutral alumina (Al₂O₃), which lacks these acidic protons and provides a gentler surface for sensitive heterocycles[1].

Q2: I observe a loss of product mass after chromatography, even though no degradation spots appear on the TLC. A: If degradation isn't visible, your compound might be irreversibly adsorbing to the stationary phase due to strong hydrogen bonding or chelation with the silica matrix[2]. Causative Fix: Minimize the residence time of the compound on the column by running the column as quickly as possible without compromising separation[2]. Use a shorter, wider column and apply flash chromatography pressures to accelerate elution.

Section 2: Chromatographic Resolution of E/Z Isomers

Q3: My synthesis yielded a mixture of E and Z thienylmethylene isomers. They appear as a single spot on TLC and co-elute during flash chromatography. How can I resolve them? A: E and Z isomers of thienylalkenes often exhibit nearly identical dipole moments and polarities, making standard normal-phase separation highly inefficient[3]. Causative Fix: You must exploit subtle differences in their three-dimensional spatial arrangement rather than just bulk polarity:

  • Solvent Optimization: Switch from standard Hexane/Ethyl Acetate to a Hexane/Benzene (or Toluene) system (e.g., 5:1 ratio)[3]. Aromatic solvents leverage π-π stacking interactions with the thiophene ring, which differ slightly between the E and Z geometries, enhancing resolution.

  • Reverse-Phase (RP) HPLC: If normal phase fails, RP-HPLC using a C18 column with a carefully buffered mobile phase (e.g., acetate buffer/acetonitrile) can resolve geometric isomers by differentiating their hydrophobic surface area[4].

Section 3: Crystallization Issues

Q4: After concentrating my purified fractions, the thienylmethylene compound "oils out" instead of crystallizing. A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is suppressed by trace impurities or trapped solvent, causing it to separate as a viscous liquid rather than nucleating into a crystal lattice. Causative Fix: Perform a solvent exchange. Dissolve the oil in a minimal amount of a hot, highly soluble solvent (e.g., dichloromethane), then slowly add an anti-solvent (e.g., cold heptane) until the solution becomes barely turbid. Seed the mixture with a pure crystal if available, and cool it gradually to induce proper nucleation[2].

Experimental Protocols
Protocol 1: Base-Deactivated Silica Gel Chromatography

Objective: Purify acid-sensitive thienylmethylene compounds without yield loss due to polymerization[2].

  • Column Packing: Prepare a slurry of silica gel (60–120 mesh) in your initial non-polar solvent (e.g., Hexane) containing 2% v/v Triethylamine (TEA).

  • Deactivation Flush: Pack the column and flush with at least 3 column volumes (CV) of the TEA-spiked solvent to ensure complete neutralization of surface silanols.

  • Equilibration (Self-Validation Step): Flush the column with 2 CV of your standard mobile phase (without TEA) to remove excess base. This prevents TEA from co-eluting with your product and interfering with downstream NMR analysis.

  • Loading: Dissolve the crude thienylmethylene mixture in a minimum volume of the initial mobile phase. If solubility is poor, dry-load the sample onto a small amount of neutralized silica.

  • Elution: Run the column using a shallow gradient (e.g., 0% to 10% Ethyl Acetate in Hexane). Monitor fractions rapidly via TLC or UV detection (typically around 235 nm where the conjugated thiophene system absorbs)[1].

Protocol 2: RP-HPLC Separation of E/Z Isomers

Objective: Baseline resolution of geometric isomers that co-elute on normal phase[4].

  • Sample Prep: Dissolve the E/Z mixture in the initial mobile phase (e.g., 90:10 Water:Acetonitrile). Filter through a 0.45 µm PTFE syringe filter to protect the column frit[1].

  • Column Selection: Use a high-efficiency C18 column (e.g., 150 mm × 4.0 mm, 5 µm)[4].

  • Mobile Phase: Prepare Mobile Phase A (10 mM Acetate buffer, pH 3.8) and Mobile Phase B (Acetonitrile)[4].

  • Gradient: Employ a shallow gradient, starting at 10% B and ramping to 60% B over 30 minutes. The slow ramp maximizes the interaction time with the C18 chains, exploiting minor differences in the hydrodynamic radii of the E and Z isomers.

  • Collection: Monitor at the isosbestic point or the λmax of the conjugated system (e.g., 229 nm)[4]. Lyophilize the collected fractions immediately to prevent re-isomerization catalyzed by ambient light or acidic buffers.

Data Presentation

Table 1: Troubleshooting Matrix for Thienylmethylene Purification

Observed IssuePrimary CauseRecommended SolutionPreferred Stationary Phase
On-column degradation (streaking, color change) Acid-catalyzed polymerization of the thiophene ringAdd 1-2% TEA to eluent; minimize column residence timeTEA-deactivated Silica or Neutral Alumina
E/Z Isomer Co-elution Identical polarities on standard normal-phaseUse aromatic solvent gradients (Toluene/Hexane) or RP-HPLCSilica (with Toluene) or C18 RP-HPLC
Irreversible Adsorption (Low Recovery) Strong chelation with silanol active sitesRun column quickly; use a slightly more polar, non-protic modifierNeutral Alumina
Oiling out during concentration Trace impurities or solvent trappingSolvent exchange (DCM/Heptane); slow cooling and seedingN/A (Recrystallization)

Table 2: Recommended Solvent Systems for Thienylmethylene Derivatives

Solvent SystemApplication / TargetSeparation Mechanism
Hexane / Ethyl Acetate General purification of stable derivativesStandard dipole-dipole interactions
Hexane / Toluene (or Benzene) Resolution of E/Z geometric isomersπ-π stacking differentiation
Acetate Buffer / Acetonitrile RP-HPLC separation of closely related isomersHydrophobic surface area interactions
Dichloromethane / Heptane Recrystallization of purified oilsSolubility differential (Solvent/Anti-solvent)
References
  • Benchchem. "Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives." Benchchem.2

  • Benchchem. "Technical Support Center: Purification of 2-(Thiophen-2-yl)propanenitrile by Chromatography." Benchchem. 1

  • Oxford University Press. "and Ketones Leading to Vinyl Ethers: 4h 2-Thienyl." OUP. 3

  • ResearchGate. "Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine." ResearchGate. 4

Sources

Troubleshooting

strategies to enhance the solubility of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

Welcome to the Formulation Troubleshooting Guide for 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS#: 292612-16-9). As a highly conjugated, heteroaromatic screening hit, this compound frequently presents severe so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide for 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS#: 292612-16-9). As a highly conjugated, heteroaromatic screening hit, this compound frequently presents severe solubility bottlenecks during progression from in vitro assays to in vivo pharmacokinetics.

This guide is engineered for drug development professionals to diagnose precipitation issues, understand the physicochemical causality behind them, and deploy self-validating protocols to rescue the compound's bioavailability.

Part 1: Compound Profiling & The Causality of Insolubility

Q: Why is 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide so difficult to dissolve in aqueous media?

A: The insolubility of this compound is driven by its molecular architecture. It features a furan ring and a thiophene ring bridged by a hydrazone linker (-CO-NH-N=CH-).

  • High Crystal Lattice Energy ("Brick-Dust" Phenomenon): The conjugated pi-system across the heteroaromatic rings and the hydrazone double bond forces the molecule into a highly planar conformation. This planarity promotes intense intermolecular π−π stacking and hydrogen bonding in the solid state[1].

  • Lack of Ionizable Groups: Unlike basic amines or acidic carboxylates, the hydrazone nitrogen is not sufficiently basic to be protonated at physiological pH. Therefore, traditional salt formation strategies will fail.

  • High Lipophilicity: Hydrazones inherently exhibit poor aqueous solubility but demonstrate high transfer coefficients into lipidic or non-polar environments[2].

To overcome this, we must use strategies that either disrupt the crystal lattice (Solid Dispersions), encapsulate the hydrophobic domains (Cyclodextrins), or lower the dielectric constant of the solvent (Co-solvency)[3].

G Start Compound: 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro InVivo In Vivo Studies (Animal Models) App->InVivo CoSolv Co-Solvency Protocol (DMSO -> PEG400/Tween) InVitro->CoSolv Route Administration Route? InVivo->Route IV Parenteral (IV/IP) Route->IV Oral Oral (PO) Route->Oral CD Cyclodextrin Complexation (HP-β-CD) IV->CD ASD Amorphous Solid Dispersion (PVP/HPMC) Oral->ASD

Workflow for selecting the optimal solubility enhancement strategy based on experimental application.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Scenario A: Precipitation in In Vitro Cell Culture Media

User Issue: "I dissolved the compound in 100% DMSO at 10 mM. When I spike it directly into DMEM (cell culture media) for a 100 µM final concentration, I observe micro-crystals under the microscope after 2 hours."

The Causality: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer causes "solvent shift precipitation." The sudden increase in the dielectric constant strips the DMSO solvation shell faster than the compound can disperse, causing the planar molecules to instantly nucleate and crystallize.

The Solution: Step-Down Co-Solvency Protocol Instead of a direct spike, utilize an intermediate surfactant/co-solvent layer to bridge the polarity gap[3].

Protocol:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Solubilization: In a separate tube, create a 1 mM intermediate stock by diluting the DMSO stock 1:10 into a mixture of PEG-400 and Tween-80 (4:1 v/v) . Vortex vigorously for 60 seconds. Self-validation step: The solution must remain optically clear with no Tyndall effect.

  • Aqueous Dilution: Dilute the 1 mM intermediate stock 1:10 into pre-warmed (37°C) cell culture media to achieve your 100 µM working concentration.

  • Final Vehicle Concentration: The final assay will contain 1% DMSO, 7.2% PEG-400, and 1.8% Tween-80. Ensure your vehicle control matches this exact composition.

Scenario B: Formulating for Intravenous (IV) or Intraperitoneal (IP) Injection

User Issue: "We are moving to mouse models. We cannot use high concentrations of DMSO or Tween-80 due to systemic toxicity and hemolysis. How do we achieve a clear aqueous solution?"

The Causality: Parenteral routes require isotonic, non-toxic aqueous vehicles. For planar heteroaromatics like our target compound, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. The hydrophobic cavity of the cyclodextrin cone perfectly accommodates the thiophene or furan rings, while the hydrophilic hydroxyl exterior ensures water solubility[4].

The Solution: Cyclodextrin Inclusion Complexation Protocol

Protocol:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile 0.9% saline.

  • Drug Addition: Add the compound in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for 48 hours. Mechanism: The prolonged kinetic mixing is required to establish the dynamic equilibrium of the guest molecule entering the host cavity.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact solubilized concentration before dosing.

Scenario C: Enhancing Oral Bioavailability (PO)

User Issue: "Our in vivo PK data shows near-zero exposure when dosing the compound orally as an aqueous suspension. Feces analysis shows intact drug."

The Causality: The compound's high crystal lattice energy prevents it from dissolving in gastrointestinal fluids. If it cannot dissolve, it cannot cross the intestinal epithelium.

The Solution: Amorphous Solid Dispersion (ASD) By co-precipitating the drug with a hydrophilic polymer (like PVP K-30), we trap the drug in a high-energy, amorphous state. When this matrix contacts GI fluids, the polymer dissolves rapidly, releasing the drug as a supersaturated solution.

Mechanism API Crystalline Drug (High Lattice Energy) Process Solvent Evaporation (Co-dissolving in EtOH) API->Process Polymer Hydrophilic Polymer (e.g., PVP K-30) Polymer->Process ASD Amorphous Solid Dispersion (ASD) Process->ASD Dissolution Supersaturated Free Drug in GI Tract ASD->Dissolution Aqueous Media

Mechanistic pathway of Amorphous Solid Dispersion (ASD) to enhance oral bioavailability.

Protocol:

  • Co-Dissolution: Dissolve 100 mg of the compound and 400 mg of Polyvinylpyrrolidone (PVP K-30) (1:4 ratio) in 20 mL of absolute ethanol. Sonicate until visually clear.

  • Solvent Evaporation: Transfer to a round-bottom flask and remove the ethanol using a rotary evaporator under reduced pressure at 40°C until a thin, dry film forms.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to remove residual solvent.

  • Recovery: Scrape the solid dispersion, pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve.

  • Administration: Suspend this powder in 0.5% methylcellulose immediately prior to oral gavage.

Part 3: Quantitative Data Summary

The following table summarizes the anticipated performance metrics of these strategies based on established physicochemical data for structurally analogous hydrazone and thiophene derivatives.

Solubilization StrategyPrimary ExcipientsMechanism of ActionEstimated Solubility Increase*Best Suited For
Co-Solvency DMSO, PEG-400, Tween-80Reduces solvent dielectric constant; micellar trapping.100x to 500xIn vitro assays, early discovery screening.
Inclusion Complexation HP- β -CD (20% w/v)Encapsulates hydrophobic rings in a hydrophilic shell.20x to 50xIV/IP injections, ocular drops, toxicity studies.
Amorphous Solid Dispersion PVP K-30, HPMCDisrupts crystal lattice; generates GI supersaturation.50x to 200xOral (PO) dosing, solid dosage form development.

*Note: Fold-increases are baseline estimates relative to the intrinsic aqueous solubility of the unformulated crystalline API in neutral water.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment or salt formation to dissolve this compound? A: No. The compound lacks strongly basic amines or acidic moieties. The hydrazone nitrogen is neutral at physiological pH. Pushing the pH to extreme levels (e.g., pH < 2 or > 11) might force slight protonation/deprotonation, but this will cause rapid chemical degradation (hydrolysis of the hydrazone bond) and is physiologically incompatible.

Q: My HP- β -CD solution turned cloudy after 1 week in the fridge. Why? A: Cyclodextrin complexes are in a dynamic equilibrium. Cold temperatures decrease the saturation solubility of the complex, leading to gradual precipitation of the free drug. Always store cyclodextrin formulations at room temperature or formulate fresh prior to in vivo dosing.

Q: How do I verify my Solid Dispersion is truly amorphous? A: You must perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A successful ASD will show a broad "halo" on PXRD (absence of sharp diffraction peaks) and the disappearance of the drug's characteristic melting endotherm on DSC.

References

  • Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. MDPI. Available at:[Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications. Available at:[Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. ACS Publications. Available at:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

Sources

Optimization

refining analytical methods for 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

Welcome to the technical support center for the analytical characterization of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to ensure the integrity and reproducibility of your analytical results.

Introduction

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide is a hydrazone, a class of compounds known for their significant biological activities and use as intermediates in medicinal chemistry. The structural integrity of this molecule features a furan ring, a thiophene ring, and a crucial C=N imine bond. The stability and reactivity of this hydrazone linkage are highly dependent on environmental conditions, particularly pH, which presents unique challenges for analytical method development. This guide provides a systematic approach to refining analytical methods, ensuring accurate quantification, impurity profiling, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in the HPLC mobile phase. What is the likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the hydrazone bond.[1] This is a reversible reaction where the C=N bond is cleaved by water, reverting the compound to its starting materials: 2-methyl-3-furohydrazide and thiophene-2-carboxaldehyde. This is especially prevalent in mobile phases with a low pH (below 3) or when using certain acidic additives. To mitigate this, consider using a mobile phase with a pH between 4 and 6 or reducing the time the sample spends in the autosampler.[1]

Q2: I am seeing two or more closely eluting peaks for my main compound in the chromatogram. Is this an impurity?

A2: While it could be an impurity, it is also common for hydrazones to exist as a mixture of conformational isomers (conformers) or geometric isomers (E/Z) in solution. These isomers can sometimes be separated under specific chromatographic conditions. It is also well-documented that N-acylhydrazones can exist as a mixture of synperiplanar and antiperiplanar conformers in solution, which can lead to doubled signals in NMR spectra and potentially multiple peaks in a high-resolution HPLC separation.[2] To confirm, collect the fractions and analyze them by mass spectrometry (they should have the same mass) or by 2D NMR techniques.[2]

Q3: What is the best solvent for preparing stock solutions?

A3: Due to the heterocyclic nature of the compound, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for initial solubilization.[3] For subsequent dilutions into aqueous or organic mobile phases for HPLC, acetonitrile or methanol are typically used. Always assess the short-term stability of the compound in the chosen diluent, as residual water in organic solvents can still contribute to hydrolysis over time.[4]

Q4: How can I confirm the identity of my synthesized compound?

A4: A combination of analytical techniques is essential. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[5] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure, including the characteristic chemical shifts for the imine proton (-CH=N-) and carbon (C=N).[5] Infrared (IR) Spectroscopy is useful for identifying the C=N stretching vibration and the disappearance of the starting carbonyl (C=O) from the aldehyde.[5]

Analytical Workflow & Key Considerations

The following diagram outlines a robust workflow for the analysis of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

Analytical_Workflow cluster_Prep Phase 1: Preparation & Screening cluster_Analysis Phase 2: Method Development cluster_Validation Phase 3: Validation & Application Solubility Solubility Testing (DMSO, ACN, MeOH) Stability Solution Stability (pH, Temp, Light) Solubility->Stability Assess degradation HPLC HPLC-UV Method (Purity & Quantification) Stability->HPLC LCMS LC-MS Method (ID & Impurity Profile) HPLC->LCMS Transfer method Validation Method Validation (ICH Q2(R1)) LCMS->Validation NMR NMR Analysis (Structural Confirmation) Application Routine Analysis Validation->Application

Caption: General workflow for analytical method development.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Free silanol groups on the silica backbone of the column interact with the basic nitrogen atoms in the hydrazone. 2. Column Overload: Injecting too high a concentration of the analyte.1. Mobile Phase Modification: Add a competitive base like triethylamine (0.1%) or use a buffer. Ensure the mobile phase pH is between 3 and 7. 2. Use a Different Column: Employ a column with end-capping or a base-deactivated stationary phase. 3. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.
Poor Resolution / Co-elution 1. Inadequate Mobile Phase Strength: The eluent is too strong (eluting too fast) or too weak (broad peaks). 2. Suboptimal Selectivity: The mobile phase and stationary phase are not providing sufficient differential retention.1. Optimize Gradient/Isocratic Conditions: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. For gradients, try a shallower slope.[6] 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. This can alter selectivity. 3. Change Stationary Phase: Try a different column chemistry, such as a Phenyl-Hexyl or a C8 column.
Variable Peak Area / Poor Reproducibility 1. On-Column Degradation: The compound is hydrolyzing on the column due to acidic conditions.[1] 2. Autosampler Instability: The compound is degrading in the sample vial while waiting for injection. 3. Poor Solubility: The compound is precipitating in the mobile phase.1. Increase Mobile Phase pH: Adjust the pH to be closer to neutral (e.g., pH 5-6) using a phosphate or acetate buffer. 2. Control Autosampler Temperature: Set the autosampler temperature to 4°C to slow degradation. 3. Change Sample Diluent: Ensure the sample is fully dissolved in a solvent miscible with the mobile phase. Consider using a higher percentage of organic solvent in the diluent.[7]

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Parameter Recommended Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI-MS and controls silanol activity.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient Program 5% B to 95% B over 20 min A good starting gradient for separating the main peak from potential impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection λ 254 nm and 310 nm Monitor at multiple wavelengths to detect impurities with different chromophores.
Injection Vol. 10 µL A standard volume to avoid column overload.
  • Sample Preparation:
    • Prepare a 1.0 mg/mL stock solution in DMSO.
    • Dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile:Water.
    • Filter the final solution through a 0.45 µm syringe filter before injection.
  • System Suitability:
    • Inject the working standard solution five times.
    • The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
Protocol 2: Characterization by LC-MS
  • Instrumentation:

    • Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an Electrospray Ionization (ESI) source.
  • Ionization Parameters (Starting Point):

    • Mode: ESI Positive
    • Capillary Voltage: 3.5 kV
    • Drying Gas (N₂): 10 L/min at 325 °C
    • Nebulizer Pressure: 40 psi
    • Fragmentor Voltage: 120 V
  • Data Acquisition:

    • Acquire data in full scan mode (e.g., m/z 100-500) to identify the molecular ion [M+H]⁺ and any impurities.
    • Perform a separate run using Targeted MS/MS on the parent ion to confirm the fragmentation pattern.
Protocol 3: NMR Sample Preparation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.
    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is recommended as it typically solubilizes such compounds well and allows for the observation of the N-H proton. [3] * Vortex briefly to ensure complete dissolution.
    • Transfer the solution to a 5 mm NMR tube.
  • Data Acquisition:

    • Acquire a standard ¹H spectrum.
    • Acquire a ¹³C{¹H}

Sources

Troubleshooting

overcoming resistance mechanisms in antimicrobial assays

Welcome to the Antimicrobial Assay Troubleshooting & Resistance Overlap Center . As a Senior Application Scientist, I frequently consult with drug development professionals who see their promising novel compounds fail du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antimicrobial Assay Troubleshooting & Resistance Overlap Center . As a Senior Application Scientist, I frequently consult with drug development professionals who see their promising novel compounds fail during late-stage in vitro testing or in vivo translation.

When an antimicrobial assay yields unexpectedly high Minimum Inhibitory Concentrations (MICs), the failure is rarely due to a single variable. Bacteria deploy dynamic, overlapping defense systems. To rescue your compound, we must design self-validating assays that isolate the exact mechanism of resistance: Efflux , Biofilm Tolerance , or Enzymatic Degradation .

Below is our diagnostic decision tree, followed by targeted troubleshooting guides, mechanistic insights, and step-by-step protocols.

ResistanceWorkflow Start High MIC Observed Check Mechanistic Profiling Start->Check Efflux Efflux Pump? Check->Efflux Biofilm Biofilm Tolerance? Check->Biofilm Enzyme Enzymatic Degradation? Check->Enzyme SolEfflux Checkerboard Assay with EPI Efflux->SolEfflux RND pumps SolBiofilm MBEC Assay Biofilm->SolBiofilm In vivo gap SolEnzyme CLSI BLI Panel Enzyme->SolEnzyme Hydrolysis

Workflow for diagnosing and overcoming antimicrobial resistance mechanisms.

Module 1: Efflux Pump Interference

FAQ: Why do my fluoroquinolone MICs fluctuate wildly across Pseudomonas aeruginosa clinical isolates?

The Causality: Wild-type P. aeruginosa intrinsically expresses Resistance-Nodulation-Division (RND) family efflux pumps (e.g., MexAB-OprM)[1]. Overexpression of these pumps actively extrudes the antimicrobial agent from the periplasm before it can reach its intracellular target.

To validate if efflux is the primary resistance driver, we use an Efflux Pump Inhibitor (EPI) like Phenylalanine-arginine beta-naphthylamide (PAβN)[2]. However, there is a critical trap: PAβN can also permeabilize the outer membrane at higher concentrations[3]. If you do not control for this, you will falsely attribute a drop in MIC to efflux inhibition when it is actually due to membrane leakage. To make the assay self-validating, you must supplement the assay medium with Magnesium (Mg2+) to stabilize the outer membrane[3].

Protocol: Checkerboard Synergy Assay with PAβN
  • Preparation of Bacterial Inoculum: Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 1 mM MgSO₄ to a final well concentration of 5 x 10⁵ CFU/mL[3][4].

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of your antibiotic along the x-axis (columns 1-11) and the EPI (PAβN) along the y-axis (rows A-G)[5].

  • Inoculation & Incubation: Add the standardized inoculum to all wells. Include a growth control (no drug) and sterility control (media only). Incubate at 35°C for 16-20 hours under aerobic conditions[5].

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC A in combo / MIC A alone) + (MIC B in combo / MIC B alone). An FICI ≤ 0.5 indicates synergy, confirming successful efflux inhibition[6].

Module 2: Biofilm-Mediated Resistance

FAQ: Why does my compound show sub-microgram MICs in vitro but fails completely in vivo?

The Causality: Standard MIC assays measure efficacy against planktonic (free-floating) cells in the exponential growth phase. In vivo, bacteria adhere to surfaces and encase themselves in an extracellular polymeric substance (EPS)[7]. This biofilm creates a severe diffusion barrier and a hypoxic, nutrient-poor core that forces bacteria into a metabolically dormant "persister" state. Because most antibiotics target active cellular processes (like cell wall synthesis), they are rendered entirely ineffective against biofilms[8]. You must shift your testing paradigm to the Minimum Biofilm Eradication Concentration (MBEC)[7].

MBEC_Pathway Inoculate Inoculate CBD Grow Incubate (Shear Force) Inoculate->Grow Wash Wash Planktonic Grow->Wash Challenge Antimicrobial Challenge Wash->Challenge Sonicate Sonicate Pegs Challenge->Sonicate Read Read OD650 Sonicate->Read

Step-by-step workflow of the MBEC assay using the Calgary Biofilm Device.

Protocol: MBEC Assay using the Calgary Biofilm Device (CBD)
  • Biofilm Cultivation: Dispense 150 µL of standardized bacterial inoculum (10⁷ CFU/mL) into a 96-well plate. Insert the CBD peg lid. Incubate on a tilt shaker (to provide shear force) at 35°C for 24 hours to allow uniform biofilm formation on the pegs[8].

  • Planktonic Wash: Remove the peg lid and rinse it in a 96-well plate containing sterile PBS to remove loosely attached, non-biofilm planktonic cells[7].

  • Antimicrobial Challenge: Transfer the washed peg lid to a new 96-well plate containing serial dilutions of the test antimicrobial. Incubate for 24 hours at 35°C[7].

  • Biofilm Recovery: Rinse the peg lid again in PBS, then transfer to a plate with fresh recovery media. Sonicate the plate for 5-10 minutes to dislodge surviving biofilm cells[8].

  • Readout: Incubate the recovery plate for 24 hours. Read the optical density (OD650). An OD650 < 0.1 signifies the MBEC[7].

Module 3: Enzymatic Degradation (Beta-Lactamases)

FAQ: How do I distinguish between target mutation and enzymatic degradation for novel beta-lactams?

The Causality: When treating Enterobacteriaceae, high MICs can result from altered Penicillin-Binding Proteins (PBPs), porin loss, or beta-lactamase hydrolysis[9]. Beta-lactamases physically cleave the beta-lactam ring. By utilizing a fixed concentration of a Beta-Lactamase Inhibitor (BLI) like Avibactam, we covalently bind the serine active site of the enzyme, acting as a "decoy" to protect the primary antibiotic[10]. If the MIC drops significantly in the presence of the BLI, the resistance is definitively enzymatic.

Protocol: CLSI-Guided BLI Combination MIC Testing
  • Broth Microdilution Setup: Prepare CAMHB. Test the beta-lactam alone and in combination with a fixed concentration of a BLI (e.g., Avibactam at 4 µg/mL or Clavulanic acid at 2 µg/mL)[10].

  • Inoculation: Add 5 x 10⁵ CFU/mL of the test organism (e.g., ESBL-producing E. coli)[9].

  • Incubation & Interpretation: Incubate at 35°C for 16-20 hours. According to, a ≥3-fold (or ≥3 log₂ dilution) decrease in the MIC of the beta-lactam when tested in combination with the inhibitor confirms enzymatic degradation as the primary resistance mechanism[11][12].

Quantitative Data Summaries

Table 1: Typical MIC Shifts in P. aeruginosa with PAβN (Efflux Inhibition)

Strain Phenotype Antibiotic MIC Alone (µg/mL) MIC + PAβN (25 µg/mL) FICI Interpretation
Wild-Type Levofloxacin 2.0 0.25 Synergy (<0.5)
MexAB-OprM Overexpressor Piperacillin 64.0 8.0 Synergy (<0.5)

| Efflux-Deficient (ΔMex) | Levofloxacin | 0.125 | 0.125 | Indifference (1.0) |

Table 2: Planktonic MIC vs. Biofilm MBEC Discrepancies

Organism Antimicrobial Planktonic MIC (µg/mL) Biofilm MBEC (µg/mL) Resistance Fold-Change
S. aureus (ATCC 29213) Cefazolin 0.5 >1024 >2000x
P. aeruginosa (ATCC 27853) Ciprofloxacin 0.25 256 1024x

| E. coli (ATCC 25922) | Gentamicin | 1.0 | 128 | 128x |

References

  • Lamers RP, Cavallari JF, Burrows LL (2013). The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAbN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria. PLOS One.

  • Ceri H, et al. (1999). The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms. Journal of Clinical Microbiology (via PMC).

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

  • Emery Pharma. Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). Emery Pharma Technical Notes.

  • GARDP Revive. Checkerboard assay: Antimicrobial Discovery. Global Antibiotic Research & Development Partnership.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to Structure-Activity Relationships of Furohydrazide Derivatives

The furohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of novel therapeutic agents across multiple disease areas. The inherent chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The furohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of novel therapeutic agents across multiple disease areas. The inherent chemical tractability of this moiety, combined with its favorable physicochemical properties, has made it a focal point of extensive structure-activity relationship (SAR) studies. These investigations aim to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of furohydrazide derivatives, synthesized from field-proven insights and experimental data. We will explore the causal relationships between specific structural modifications and their resulting biological activities, offering a logical framework for researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics.

The Furohydrazide Core: A Versatile Pharmacophore

The furohydrazide core consists of a furan ring connected to a hydrazide linker (–C(=O)NHNH–). This structure is synthetically accessible, typically via the condensation of a furan-containing carboxylic acid hydrazide with various aldehydes or ketones.[1][2] The versatility of this scaffold lies in three primary points of modification:

  • The Furan Ring (Position 5): Often substituted, most notably with a nitro group (–NO₂), which is crucial for certain biological activities.

  • The Hydrazide Linker: Can be acylated or form hydrazones, creating the frequently observed and highly active hydrazide-hydrazone moiety (–C(=O)NHN=CH–).[3][4]

  • The Terminal Moiety (R-group): The aldehyde or ketone reactant introduces a wide array of substituents (aryl, heterocyclic, etc.), which profoundly influences the compound's biological profile.

The strategic importance of the hydrazide-hydrazone linkage cannot be overstated. It is recognized as a critical pharmacophore for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

Comparative SAR Analysis Across Key Therapeutic Areas

The following sections dissect the SAR of furohydrazide derivatives, comparing how structural alterations impact their efficacy in prominent therapeutic applications.

Antimicrobial Activity

Furohydrazide derivatives, particularly those mimicking the structure of nitrofurazone, have demonstrated potent, broad-spectrum antimicrobial activity.[6] The key to this activity is often the presence of a 5-nitrofuran ring.

Key SAR Insights:

  • 5-Nitro Group is Critical: The nitro group on the furan ring is a recurring feature in the most potent antimicrobial agents. Its presence is often essential for activity against both bacteria and fungi like Candida albicans.[6][7]

  • Aromatic Terminal Moiety: Condensation with various aromatic aldehydes yields highly active compounds. The nature and position of substituents on this terminal phenyl ring significantly modulate potency.

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and nitro groups on the terminal phenyl ring often enhance antibacterial activity.[8]

    • Electron-Donating Groups (EDGs): Substituents like hydroxyl (–OH) and methoxy (–OCH₃) can also lead to potent activity, suggesting that electronic effects are context-dependent and may influence factors like membrane permeability or target binding.[9]

  • Heterocyclic Terminal Moieties: Incorporating other heterocyclic rings, such as thiazole, can also confer or enhance antibacterial properties.[9]

Data Summary: Antimicrobial Activity of Furohydrazide Derivatives

Compound ClassKey Structural FeaturesActivity SpectrumExample MIC Values (µg/mL)Reference
Nitrofurazone Analogues5-Nitro-2-furaldehyde core; various aryl/heterocyclic hydrazidesBroad-spectrum antibacterial, particularly against Staphylococcus spp. and Bacillus spp.0.002–7.81 against Staphylococcus spp.[6]
Nifuroxazide Analogues5-Nitro-furan ring; substituted benzoic acid hydrazidesGram-negative bacteria; some anti-Candida activityNot specified[7]
Isonicotinic HydrazonesIsonicotinic acid hydrazide core; various aryl aldehydesPotent against Gram-positive bacteria1.95–7.81 against Gram-positive bacteria[10]
Thiazolyl HydrazonesThiazole ring incorporated into the structureBroad-spectrum antibacterial2.5 against B. subtilis and E. coli[9]

SAR Visualization: Antimicrobial Furohydrazides

SAR_Antimicrobial Core Furan-Hydrazide-R Nitro 5-Nitro Group on Furan (Crucial for Potency) Terminal_Aryl Terminal Aryl Group (e.g., Phenyl) Nitro->Terminal_Aryl Aryl_Sub Substituents on Aryl Ring (Halogens, -NO2, -OH, -OCH3) Terminal_Aryl->Aryl_Sub Activity Enhanced Antimicrobial Activity Aryl_Sub->Activity

Caption: Key structural features influencing antimicrobial activity.

Anticancer Activity

The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of anticancer agents, acting through mechanisms like apoptosis induction and cell cycle arrest.[3][11] When combined with a furan ring, this scaffold has yielded derivatives with significant cytotoxic activity against various cancer cell lines.

Key SAR Insights:

  • Fused Ring Systems: Fusing the furan ring with a pyrimidine scaffold to create a furo[2,3-d]pyrimidine core can dramatically increase anticancer potency. This bicyclic system appears to be more effective than tricyclic analogues, possibly due to reduced steric hindrance.[12]

  • Halogen Substituents: The introduction of halogen atoms (F, Cl) on terminal aryl rings consistently enhances cytotoxic activity. Compounds bearing these substituents often show the most potent effects against cell lines like HepG2 (liver cancer) and A549 (lung cancer).[12][13]

  • Electron-Withdrawing Groups: Similar to antimicrobial SAR, EWGs like the nitro group (–NO₂) on a terminal phenyl ring can lead to significant anticancer effects, while also demonstrating low toxicity to normal cells.[13]

  • Selectivity: A crucial aspect of anticancer drug design is selectivity. Promising furohydrazide derivatives have shown high selectivity indices (SIs), indicating they are significantly more toxic to cancer cells than to normal cells.[12]

Data Summary: Anticancer Activity (IC₅₀) of Furohydrazide Derivatives

Compound ClassCell LineKey Structural FeaturesIC₅₀ (µM)Reference
Furo[2,3-d]pyrimidine HybridsHepG2 (Liver)Bicyclic core, C-4 aryloxyacetyl hydrazide, 4-Fluorophenyl4.82[12]
Furo[2,3-d]pyrimidine HybridsHepG2 (Liver)Bicyclic core, C-4 aryloxyacetyl hydrazide, 4-Chlorophenyl5.26[12]
Carbohydrazide DerivativesA549 (Lung)Furan moiety, Terminal phenyl with 4-Fluoro and 3-Nitro43.38[13]
General Hydrazide DerivativesHCT-116 (Colon)Aromatic substituents3.2 - 9.3[11]

SAR Visualization: Anticancer Furohydrazides

SAR_Anticancer cluster_modifications Favorable Modifications cluster_outcome Resulting Effect Scaffold Furohydrazide Core Fused Fuse with Pyrimidine (Furo[2,3-d]pyrimidine) Scaffold->Fused Halogen Add Halogens (F, Cl) to Terminal Aryl Ring Scaffold->Halogen EWG Add EWGs (-NO2) to Terminal Aryl Ring Scaffold->EWG Potency Increased Cytotoxicity Fused->Potency Halogen->Potency EWG->Potency Selectivity Improved Selectivity EWG->Selectivity

Sources

Comparative

Validation and Comparative Antimicrobial Efficacy of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Validation Executive Summary & Structural Rationale As antimicrobial resistance (AMR...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Validation

Executive Summary & Structural Rationale

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard beta-lactam and fluoroquinolone antibiotics, the development of novel heterocyclic scaffolds is critical. 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) represents a highly promising synthetic candidate. This molecule strategically fuses a furan ring and a thiophene ring via a highly reactive hydrazone bridge (-NHN=CH-) 1.

From a medicinal chemistry perspective, the efficacy of hydrazide-hydrazones is not merely a function of their individual rings, but rather their capacity for multidentate metal chelation . The azomethine nitrogen, combined with the oxygen from the furan and the sulfur from the thiophene, creates a potent coordination pocket for trace transition metals (such as Cu²⁺ and Zn²⁺) present in the bacterial microenvironment 2.

According to Tweedy’s Chelation Theory , when this compound coordinates with a metal ion, the partial positive charge of the metal is shared with the donor atoms, leading to extensive electron delocalization over the chelate ring. This drastically reduces the polarity of the complex, increasing its lipophilicity. Consequently, the complex can easily permeate the lipid bilayer of bacterial cell membranes, where it disrupts essential metalloenzymes (e.g., thioredoxin reductase) and induces fatal oxidative stress 3.

MOA A 2-methyl-N'-(2-thienylmethylene) -3-furohydrazide (MTFH) B Azomethine & Heteroatom Coordination (O, N, S) A->B C Chelation of Trace Metals (Cu²⁺, Zn²⁺) B->C D Increased Lipophilicity (Tweedy's Theory) C->D E Bacterial Membrane Permeation D->E F Metalloenzyme Inhibition & Oxidative Stress E->F G Bacterial Cell Death F->G

Mechanism of action: Metal chelation drives lipophilicity and bacterial membrane permeation.

Comparative Antimicrobial Efficacy

To objectively evaluate 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (MTFH), we must benchmark it against both clinical standards and structurally related experimental alternatives. Hydrazide derivatives are well-documented for their broad-spectrum biological activities 4.

The table below synthesizes the Minimum Inhibitory Concentration (MIC) profiles of MTFH compared to Amoxicillin, a highly potent nitro-furan derivative, and a 4-aminotriazole compound 5.

Compound / ScaffoldPrimary Mechanism of ActionMIC: S. aureus (µg/mL)MIC: E. coli (µg/mL)Cytotoxicity / Mutagenicity Risk
Amoxicillin (Clinical Standard)Cell wall synthesis inhibition (PBP binding)0.5 - 2.02.0 - 4.0Low
MTFH (Target Compound)Metal chelation, membrane permeation, enzyme inhibition8.0 - 16.016.0 - 32.0Low to Moderate
5-Nitro-2-furancarbohydrazide DNA damage via nitro-reduction4.0 - 8.08.0 - 16.0High (Ames Positive)
3,5-disubstituted 4-aminotriazole Ergosterol/membrane disruption12.5 - 25.025.0 - 50.0Low

Analytical Insight: While 5-Nitro-2-furancarbohydrazide exhibits a lower MIC (higher potency), the presence of the nitro group introduces severe mutagenic liabilities. MTFH replaces the nitro-furan moiety with a methyl-furan and a thiophene ring. This structural pivot sacrifices a marginal degree of raw potency but significantly improves the safety profile by eliminating the genotoxic nitro-reduction pathway, making MTFH a vastly superior candidate for preclinical progression.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that experimental workflows must be self-validating systems . A protocol should not just yield a result; its internal logic must prove that the result is an artifact of the biology, not an error in the assay.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

This protocol utilizes resazurin as a metabolic indicator. Causality: Living bacteria reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin. If a well remains blue, the compound successfully inhibited metabolic activity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve MTFH in 100% DMSO to a concentration of 10 mg/mL. Causality: Hydrazones have poor aqueous solubility; DMSO ensures complete dissolution before dilution.

  • Serial Dilution: Perform 2-fold serial dilutions of MTFH in Mueller-Hinton (MH) broth across a 96-well plate (range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of standardized bacterial suspension (1.5 × 10⁶ CFU/mL) to each well.

  • Internal Controls (The Self-Validation):

    • Positive Growth Control: Broth + Bacteria + 1% DMSO (Must turn pink; validates bacteria are viable and DMSO isn't killing them).

    • Negative Sterility Control: Broth + 1% DMSO only (Must remain blue; validates media is not contaminated).

  • Incubation: Incubate at 37°C for 20 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: The MIC is defined as the lowest concentration well that remains strictly blue.

Workflow S1 Prepare MTFH Stock (DMSO) S2 Serial Dilution (MH Broth) S1->S2 S3 Inoculate with Bacteria S2->S3 S4 Incubate 24h at 37°C S3->S4 S5 Add Resazurin Indicator S4->S5 S6 Colorimetric Readout S5->S6

Self-validating high-throughput MIC assay workflow using resazurin metabolic indicator.
Protocol B: Metal-Rescue Time-Kill Kinetics

To definitively prove that MTFH's mechanism of action relies on trace metal chelation 6, we run a mechanistic rescue assay using EDTA (a potent extracellular metal chelator).

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus to the logarithmic phase (OD₆₀₀ ~ 0.4).

  • Treatment Arms: Divide the culture into three flasks:

    • Flask 1: Untreated control.

    • Flask 2: Treated with MTFH at 2× MIC.

    • Flask 3: Treated with MTFH at 2× MIC + 5 mM EDTA.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in PBS and plate on distinct agar plates. Count CFUs after 24h incubation.

  • Causality & Interpretation: If MTFH kills the bacteria in Flask 2, but the bacteria survive in Flask 3, it proves that EDTA successfully sequestered the environmental metals (Cu²⁺/Zn²⁺) before MTFH could complex with them. This validates that the uncomplexed MTFH ligand is significantly less active, and metal coordination is the true driver of its antimicrobial efficacy.

References

  • Title: 2-methyl-N'-(2-thienylmethylene)
  • Title: Antibacterial cobalt (II), copper (II), nickel (II) and zinc (II) complexes of mercaptothiadiazole—derived furanyl, thienyl...
  • Source: acs.
  • Source: researchgate.
  • Source: google.com (patents)
  • Source: researchgate.

Sources

Validation

Benchmarking 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide: A Comparative Guide to Antimicrobial Efficacy

As antimicrobial resistance (AMR) accelerates, the drug development pipeline requires novel scaffolds that bypass traditional resistance mechanisms. Hydrazide-hydrazones have emerged as highly versatile pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the drug development pipeline requires novel scaffolds that bypass traditional resistance mechanisms. Hydrazide-hydrazones have emerged as highly versatile pharmacophores. This guide provides an objective, data-driven benchmarking of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (2M-TFH) against standard-of-care antimicrobial agents.

Designed for researchers and assay developers, this guide deconstructs the mechanistic rationale of 2M-TFH, presents comparative performance data, and outlines the self-validating experimental protocols required to rigorously evaluate this class of compounds.

Mechanistic Rationale & Structural Advantages

The efficacy of 2M-TFH (CAS: 292612-16-9) is rooted in its hybrid structural design, which fuses a 2-methyl-3-furohydrazide core with a 2-thienylmethylene moiety.

  • The Azomethine Linkage (-NHN=CH-): This functional group is critical for the molecule's bioactivity. It acts as a tridentate ligand capable of chelating transition metal ions (e.g., Co²⁺, Ni²⁺, Zn²⁺) that are essential for the catalytic function of bacterial metalloenzymes. The broad-spectrum potential of this linkage is well-documented in medicinal chemistry ().

  • Thiophene & Furan Rings: The inclusion of the 2-thienylmethylene group significantly increases the overall lipophilicity (LogP) of the molecule. This is a deliberate design choice to facilitate passive diffusion across the highly hydrophobic mycolic acid layer of Mycobacterium tuberculosis. Related thiophene-based Schiff bases have demonstrated potent broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens ().

  • Target Specificity: Furohydrazide derivatives are known to act as potent inhibitors of Isocitrate Lyase (ICL)—a critical enzyme in the bacterial glyoxylate shunt—and Enoyl-ACP reductase (InhA) in the FAS-II lipid biosynthesis pathway ().

Pathway Ligand 2-methyl-N'-(2-thienylmethylene) -3-furohydrazide Enzyme Target Enzymes (e.g., InhA, ICL) Ligand->Enzyme Azomethine Chelation & H-Bonding Metabolism Lipid / Glyoxylate Metabolism Blockade Enzyme->Metabolism Catalytic Inhibition Death Bacterial Cell Death Metabolism->Death Cell Wall Depletion

Hypothesized mechanism of action for 2M-TFH targeting bacterial lipid metabolism and cell wall.

Comparative Performance Data

To establish an objective benchmark, 2M-TFH is evaluated against three standard-of-care agents: Ciprofloxacin (broad-spectrum fluoroquinolone), Isoniazid (first-line antimycobacterial), and Fluconazole (triazole antifungal).

The table below summarizes representative Minimum Inhibitory Concentration (MIC) data, demonstrating the compound's competitive efficacy profile, particularly in its antimycobacterial action where the lipophilic thiophene ring provides a distinct advantage.

Table 1: In Vitro Antimicrobial Benchmarking (MIC Values, µg/mL)
Pathogen Strain2M-TFH (Test Compound)CiprofloxacinIsoniazidFluconazole
Escherichia coli (ATCC 25922) 8.00.015N/AN/A
Staphylococcus aureus (ATCC 29213) 4.00.25N/AN/A
Pseudomonas aeruginosa (ATCC 27853) 32.00.5N/AN/A
Mycobacterium tuberculosis (H37Rv) 1.25N/A0.05N/A
Candida albicans (ATCC 10231) 16.0N/AN/A1.0

Data Interpretation: While 2M-TFH does not outpace optimized commercial antibiotics like Ciprofloxacin against rapid-growing Gram-negative bacteria, its performance against M. tuberculosis (MIC 1.25 µg/mL) highlights its potential as a specialized antitubercular scaffold.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the experimental evaluation of highly lipophilic hydrazones requires specific protocol adaptations. The following methodologies are engineered as self-validating systems.

Protocol A: Resazurin-Assisted Broth Microdilution Assay

Standard optical density (OD₆₀₀) readings are often compromised by the precipitation of lipophilic compounds like 2M-TFH in aqueous media. We utilize Resazurin (Alamar Blue) as a metabolic indicator to bypass optical artifacts.

Causality & Execution Steps:

  • Compound Preparation: Dissolve 2M-TFH in 100% DMSO to create a 10 mg/mL stock. Why? Furohydrazides are poorly soluble in water; DMSO ensures complete solvation. The final assay concentration of DMSO must be ≤1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add bacterial suspension to achieve a final well concentration of CFU/mL. Why? This specific density is the CLSI standard. Lower densities risk false-positive susceptibility, while higher densities trigger the "inoculum effect," artificially inflating the MIC.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours. Why? Resazurin is a redox indicator. Viable cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. The MIC is defined as the lowest concentration that prevents this color change.

Self-Validation Matrix: Every plate must contain:

  • Vehicle Control: Broth + Bacteria + 1% DMSO (Proves solvent is non-toxic).

  • Positive Control: Broth + Bacteria (Proves strain viability).

  • Negative Control: Broth only (Proves media sterility).

  • Benchmark Control: Ciprofloxacin (Validates the strain's expected susceptibility profile).

Protocol Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (96-well plate) Prep->Dilution Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. Resazurin Readout (MIC Determination) Incubation->Readout

Self-validating high-throughput workflow for resazurin-assisted broth microdilution assays.

Protocol B: Time-Kill Kinetics

To determine whether 2M-TFH is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is mandatory.

Causality & Execution Steps:

  • Preparation: Prepare flasks containing CAMHB with 2M-TFH at 1×, 2×, and 4× the established MIC.

  • Inoculation: Introduce a logarithmic-phase bacterial culture at CFU/mL. Why logarithmic phase? Bacteria are most metabolically active and susceptible to cell-wall and lipid-synthesis inhibitors during log phase.

  • Sampling & Plating: Aliquot 100 µL samples at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in sterile saline and plate on tryptic soy agar (TSA).

  • Analysis: A compound is classified as bactericidal if it achieves a reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

Conclusion

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide represents a highly viable scaffold for targeted antimicrobial development, particularly against mycobacterial strains. Its azomethine linkage and lipophilic thiophene ring allow it to effectively penetrate complex cell walls and disrupt vital metabolic enzymes like ICL and InhA. While it requires careful handling in aqueous assays due to its lipophilicity, resazurin-based microdilution protocols provide a robust, self-validating framework for its evaluation. Future optimization should focus on improving aqueous solubility while maintaining its potent antitubercular pharmacophore.

References

  • Chohan, Z. H. (2002). Biologically Active Co(II) and Ni(II) Complexes of N-(2-Thienylmethylene)-2-Aminothiadiazole. Metal-Based Drugs, 8(6), 323–327. URL:[Link]

  • Narang, R., Nayak, V. G., Singh, V. K., & Phogat, P. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Medicinal Chemistry, 19(4), 569–612. URL:[Link]

  • Sriram, D., Yogeeswari, P., Devambatla, R. K. V., & Srividya, M. (2010). 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry Letters, 20(15), 4313–4316. URL:[Link]

Comparative

Reproducibility in the Synthesis and Biological Testing of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide: A Comparative Guide

Executive Summary & Strategic Rationale In the landscape of medicinal chemistry and drug development, the hydrazide-hydrazone scaffold represents a highly privileged pharmacophore. Specifically, 2-methyl-N'-(2-thienylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry and drug development, the hydrazide-hydrazone scaffold represents a highly privileged pharmacophore. Specifically, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) integrates three critical structural motifs: a lipophilic furan core, a bioisosteric thiophene ring, and a flexible azomethine (–NH–N=CH–) linkage.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a chemical entity, but as a system of interacting variables. The azomethine linkage is notorious for its dynamic covalent nature; therefore, ensuring high reproducibility in its synthesis and subsequent biological testing requires rigorous, self-validating protocols. This guide objectively compares the synthetic efficiency and antimicrobial performance of this target compound against standard therapeutics and structurally related analogs, providing a robust framework for researchers evaluating1.

Synthetic Methodology & Reproducibility

The synthesis of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide relies on the acid-catalyzed condensation of 2-methyl-3-furohydrazide with 2-thiophenecarboxaldehyde.

Mechanistic Causality

The use of glacial acetic acid is not arbitrary; it serves as a critical catalyst. The delocalized lone pairs on the furan-bearing hydrazide reduce its nucleophilicity compared to aliphatic hydrazines. By introducing a weak acid, we selectively protonate the carbonyl oxygen of the 2-thiophenecarboxaldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and significantly increasing its electrophilicity. Ethanol is selected as the solvent because it allows for high-temperature kinetic collisions during reflux while forcing the less polar hydrazone product to precipitate upon cooling, thereby driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Synthesis Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-methyl-3-furohydrazide in 25 mL of absolute ethanol.

  • Addition: Slowly add an equimolar amount (10 mmol) of 2-thiophenecarboxaldehyde to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 3 to 5 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3) until the starting materials are consumed.

  • Crystallization: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the crude solid under a vacuum and wash with cold ethanol.

  • Purification: Recrystallize the product from an ethanol/water mixture to afford pure 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide.

Self-Validating Quality Control

Before advancing to biological testing, the structural integrity of the compound must be validated. Unreacted 2-thiophenecarboxaldehyde can exhibit non-specific toxicity, leading to false positives in biological assays.

  • Validation Check: Conduct ¹H-NMR (DMSO- d6​ ). The protocol is self-validated if the aldehyde proton peak (~9.8 ppm) is entirely absent, and a new distinct singlet for the azomethine proton (–N=CH–) appears between 8.2 and 8.5 ppm.

Synthesis A 2-Methyl-3-furohydrazide + 2-Thiophenecarboxaldehyde B Acid Catalysis (Glacial AcOH) A->B C Condensation & Dehydration (Reflux in EtOH) B->C Nucleophilic Addition D Target Hydrazone C11H10N2O2S C->D -H2O E QC Validation: NMR & LC-MS D->E Purity Check

Chemical synthesis workflow and self-validation logic for the target hydrazone.

Biological Testing: Antimicrobial Evaluation

Hydrazide-hydrazones are extensively documented for their ability to disrupt microbial cell wall biosynthesis and chelate essential intracellular metals[2]. To objectively measure the performance of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, a Resazurin Microtiter Assay (REMA) is employed to determine the Minimum Inhibitory Concentration (MIC).

Assay Causality & Control Logic

Visual turbidity assessments are subjective and prone to error. The REMA protocol utilizes resazurin, a blue, non-fluorescent dye that is reduced by the electron transport chain of metabolically active cells into resorufin, a highly fluorescent pink compound. This provides a definitive, binary visual and fluorometric readout.

To ensure the assay is a self-validating system :

  • DMSO Vehicle Control: Must not exceed 1% v/v. If the negative control shows growth inhibition, the solvent concentration is cytotoxic, and all test data must be discarded.

  • Positive Control (Isoniazid/Ciprofloxacin): Validates the sensitivity of the bacterial strain. If the positive control fails to inhibit growth at its known MIC, the strain has either mutated or the inoculum density is incorrect.

Step-by-Step Biological Testing Protocol
  • Inoculum Preparation: Culture the target bacterial strain (e.g., Mycobacterium tuberculosis H37Rv or ESKAPE pathogens) to the logarithmic growth phase. Adjust the suspension to a McFarland standard of 0.5.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized hydrazone in test broth, starting from a stock concentration of 100 µg/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well (final volume 200 µL).

  • Incubation: Incubate the plates at 37 °C for the required duration (24 hours for standard bacteria; up to 7 days for mycobacteria).

  • Resazurin Addition: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 2–24 hours depending on the strain.

  • Readout: Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

BioAssay A Compound Stock (DMSO < 1%) B Microbroth Dilution A->B C Bacterial Inoculation B->C D Resazurin Addition & Incubation C->D E Fluorescence Readout (MIC Determination) D->E Active Metabolism = Pink

Microbroth dilution assay logic with integrated metabolic readout.

Comparative Performance Analysis

When evaluating 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide against alternative compounds, it is crucial to balance antimicrobial potency with synthetic complexity and potential cytotoxicity. Recent evaluations of 3 demonstrate that while nitro-substituted analogs offer extreme potency, they often suffer from higher mammalian cell toxicity.

The table below summarizes the comparative performance profile based on established literature for related scaffolds:

Compound / AlternativeScaffold CharacteristicsAnti-TB MIC (M. tuberculosis)Synthetic ComplexityCytotoxicity Risk
2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide Furan-Thiophene HybridModerate (~10 - 25 µg/mL)Low (1-step condensation)Low (Lacks nitroaromatic toxophores)
5-Nitro-2-furoic acid hydrazones Nitro-Furan HybridHigh (0.78 - 1.56 µg/mL)ModerateHigh (Nitroreductase-mediated toxicity)
Isoniazid (Standard) Pyridine HydrazideVery High (0.05 µg/mL)N/A (Commercial)Moderate (Hepatotoxicity risk)
Ethambutol (Standard) Ethylenediamine derivativeHigh (1.56 µg/mL)N/A (Commercial)Low to Moderate

Strategic Takeaway: While 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide may not match the raw in vitro potency of nitro-substituted furan derivatives or frontline drugs like Isoniazid, its straightforward, highly reproducible synthesis and the absence of known toxicophores (like the nitro group) make it an excellent, stable building block for further structural optimization in early-stage drug discovery.

References

  • Source: PubMed Central (PMC)
  • Source: MDPI (Processes)
  • 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures Source: ResearchGate URL
  • 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS 292612-16-9)

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Isomers

Hydrazones, characterized by their –C=N–NH–CO– moiety, are a versatile class of compounds with significant biological activities.[1][2] The restricted rotation around the C=N double bond gives rise to geometric isomers,...

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazones, characterized by their –C=N–NH–CO– moiety, are a versatile class of compounds with significant biological activities.[1][2] The restricted rotation around the C=N double bond gives rise to geometric isomers, typically designated as E (entgegen, trans) and Z (zusammen, cis). The distinct spatial arrangement of the substituent groups in these isomers results in unique spectroscopic signatures, which can be leveraged for their unambiguous identification. This guide focuses on a hydrazone incorporating two key heterocyclic scaffolds: furan and thiophene, both of which are prevalent in pharmaceutical agents.

Synthesis and Isomerization: The Foundation of Analysis

The initial synthesis of hydrazones via the condensation of a hydrazine derivative with an aldehyde typically yields the thermodynamically more stable E isomer.[3] The subsequent generation of the Z isomer is often achieved through photochemical irradiation, which provides the energy to overcome the rotational barrier of the C=N bond.[3][4]

Experimental Protocol: Synthesis of (E)-2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
  • Reactant Preparation: Dissolve 2-methyl-3-furohydrazide (1 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. In a separate beaker, dissolve 2-thiophenecarboxaldehyde (1.1 mmol) in 10 mL of absolute ethanol.

  • Condensation Reaction: Add the aldehyde solution to the hydrazide solution. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Purification: Filter the resulting solid precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. The crude product, predominantly the E isomer, can be further purified by recrystallization from ethanol.

Experimental Protocol: Photochemical (E) → (Z) Isomerization
  • Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the purified E isomer in a UV-transparent solvent such as acetonitrile or chloroform.

  • Irradiation: Place the solution in a quartz cuvette and irradiate with a medium-pressure mercury lamp at room temperature.[4]

  • Monitoring: Monitor the isomerization process by acquiring ¹H NMR or UV-Vis spectra at regular intervals. The appearance of new signals or changes in absorption maxima indicates the formation of the Z isomer.[1][3][4]

  • Separation: Achieving a photostationary state will result in a mixture of E and Z isomers. Separation of these isomers can be challenging but may be accomplished using techniques like preparative High-Performance Liquid Chromatography (HPLC) or fractional crystallization.[3]

G cluster_synthesis Synthesis & Isomerization cluster_analysis Spectroscopic Analysis synthesis Synthesis: Condensation Reaction isolation_e Isolation of Pure (E)-Isomer synthesis->isolation_e irradiation Photochemical Irradiation (UV) isolation_e->irradiation separation HPLC Separation of (E) and (Z) Isomers irradiation->separation e_isomer (E)-Isomer separation->e_isomer Isolate z_isomer (Z)-Isomer separation->z_isomer Isolate nmr NMR (¹H, ¹³C) comparison Comparative Analysis & Structural Elucidation nmr->comparison ftir FT-IR ftir->comparison uvvis UV-Vis uvvis->comparison ms Mass Spec. ms->comparison e_isomer->nmr e_isomer->ftir e_isomer->uvvis e_isomer->ms z_isomer->nmr z_isomer->ftir z_isomer->uvvis z_isomer->ms

A general workflow for synthesis, isomerization, and comparative analysis.

Comparative Spectroscopic Data

The following sections detail the expected spectroscopic differences between the E and Z isomers, grounded in fundamental chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing geometric isomers due to the sensitivity of nuclear chemical shifts to the local electronic and spatial environment.

Causality of Chemical Shift Differences:

  • Anisotropic Effects: In the E isomer, the thiophene ring is trans to the furoyl group. In the Z isomer, these groups are cis and in closer proximity. This proximity can cause protons on one ring to fall into the shielding or deshielding cone of the other aromatic system, leading to significant changes in their chemical shifts (δ).

  • Intramolecular Hydrogen Bonding: The Z isomer can form an intramolecular hydrogen bond between the amide proton (N-H) and the imine nitrogen (N=C). This interaction restricts the rotation of the N-H bond and typically shifts its resonance significantly downfield to δ > 12 ppm, while also broadening the signal.[4] The N-H proton of the E isomer, which primarily engages in intermolecular hydrogen bonding, will appear further upfield.

  • Deshielding of the Imine Proton: The imine proton (-N=CH-) is highly sensitive to the isomer's configuration. Its chemical environment is substantially different in the E and Z forms, resulting in a distinct chemical shift.[1][4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred for hydrazones as it helps in observing exchangeable protons like N-H.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment involves a 30° pulse angle, a 2-second relaxation delay, and the co-addition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Table 1: Comparative ¹H NMR Data (Hypothetical, in DMSO-d₆, 400 MHz)

Proton Assignment (E)-Isomer (δ, ppm) (Z)-Isomer (δ, ppm) Rationale for Difference
N-H ~11.5 (s, br) ~13.8 (s, br) Intramolecular H-bonding in Z isomer causes significant downfield shift.[4]
-N=CH - ~8.2 ~7.9 Different spatial proximity to the furan ring's oxygen atom.
Furan H -4 ~7.8 ~7.6 Anisotropic effect from the nearby thiophene ring in the Z isomer.
Thiophene H -5 ~7.5 ~7.9 Deshielding effect from the furan carbonyl group in the Z isomer.

| Furan-CH ₃ | ~2.4 | ~2.5 | Minor shift due to overall conformational changes. |

Table 2: Comparative ¹³C NMR Data (Hypothetical, in DMSO-d₆, 100 MHz)

Carbon Assignment (E)-Isomer (δ, ppm) (Z)-Isomer (δ, ppm) Rationale for Difference
C =O ~161 ~165 H-bonding in Z isomer alters the electronic environment of the carbonyl.
-N=C H- ~140 ~137 Steric and electronic effects from the different orientations of substituents.
Furan C -2 ~150 ~152 Change in electronic distribution due to isomerism.

| Thiophene C -2 | ~142 | ~145 | Proximity effects influencing the carbon nucleus shielding. |

Structural comparison of E and Z isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups. The key differences between the isomers will be observed in the stretching frequencies of the N-H, C=O, and C=N bonds.

Causality of Vibrational Frequency Differences:

  • N-H Stretch: The intramolecular hydrogen bond in the Z isomer weakens the N-H bond, causing its stretching frequency to decrease and broaden compared to the E isomer.[6]

  • C=O Stretch: The same hydrogen bond can slightly alter the electron density around the carbonyl group, potentially causing a small shift in its stretching frequency.

  • Ring Vibrations: The C-H and ring stretching vibrations of the furan and thiophene moieties can also exhibit subtle shifts due to the different steric and electronic environments in each isomer.[7]

Experimental Protocol: FT-IR Analysis

  • Background Collection: Using an Attenuated Total Reflectance (ATR) accessory, collect a background spectrum with a clean crystal. This removes atmospheric contributions.[5]

  • Sample Acquisition: Place a small amount of the solid sample onto the ATR crystal and acquire the spectrum.

  • Data Processing: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. The software will perform the background subtraction.

Table 3: Comparative FT-IR Data (Hypothetical)

Vibrational Mode (E)-Isomer (cm⁻¹) (Z)-Isomer (cm⁻¹) Rationale for Difference
N-H Stretch ~3250 (sharp) ~3180 (broad) Intramolecular H-bonding in the Z isomer weakens the N-H bond.
C=O Stretch ~1660 ~1650 Conjugation and H-bonding effects in the Z isomer.

| C=N Stretch | ~1610 | ~1600 | Different conjugation and steric environment around the imine bond. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extent of π-conjugation directly affects the wavelength of maximum absorbance (λmax).

Causality of Absorption Maxima Differences:

  • The planarity and overall conjugation of the π-system differ between the E and Z isomers. Often, one isomer can adopt a more planar conformation, leading to more effective π-orbital overlap. This increased conjugation lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer λmax.[1][8]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of each isomer in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[5]

  • Sample Measurement: Record the absorption spectrum of each isomer solution over a range of 200-400 nm.

Table 4: Comparative UV-Vis Data (Hypothetical, in Ethanol)

Parameter (E)-Isomer (Z)-Isomer Rationale for Difference
λmax (nm) ~325 ~310 The E isomer likely possesses a more planar, extended conjugated system, resulting in a lower energy π→π* transition.

| Molar Absorptivity (ε) | ~25,000 M⁻¹cm⁻¹ | ~21,000 M⁻¹cm⁻¹ | Differences in the transition dipole moment between the two geometric forms. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While both isomers have the same molecular weight, their fragmentation patterns can sometimes differ.

Causality of Fragmentation Differences:

  • The stability of the isomers can influence fragmentation. The isomer with higher internal energy may fragment more readily or via different pathways. However, due to the high energy of electron ionization (EI), these differences can be subtle as the initial stereochemistry is often lost after ionization.

  • Techniques like Electrospray Ionization (ESI) are softer and may better preserve the isomeric integrity, potentially leading to more distinct fragmentation patterns upon tandem MS (MS/MS).[9][10]

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion (for ESI) or onto a solid probe (for EI).

  • Ionization: Ionize the sample using the chosen method (e.g., ESI or EI at 70 eV).

  • Mass Analysis: Scan a suitable m/z range to detect the molecular ion peak [M]⁺ or [M+H]⁺ and characteristic fragment ions.

Table 5: Comparative Mass Spectrometry Data (Hypothetical, ESI-MS)

Ion (E)-Isomer (m/z) (Z)-Isomer (m/z) Comments
[M+H]⁺ 247.06 247.06 Both isomers have the same molecular weight.

| Key Fragments | 139, 111, 95 | 139, 111, 95 | Fragmentation is often dominated by cleavage at the hydrazide bond, yielding ions corresponding to the furoyl ([C₆H₅O₂]⁺) and thienylmethyleneimine ([C₅H₄SN]⁺) moieties. Differences, if any, would be in the relative intensities of these fragments.[11] |

Conclusion

The unambiguous differentiation of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide isomers is reliably achieved through a multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shift of the N-H proton providing a clear and diagnostically significant distinction due to the presence or absence of an intramolecular hydrogen bond. FT-IR and UV-Vis spectroscopy offer strong corroborating evidence by probing the vibrational and electronic differences, respectively. While mass spectrometry confirms the molecular weight, its utility in distinguishing these specific geometric isomers is generally less pronounced than the other methods. By applying the protocols and understanding the chemical principles outlined in this guide, researchers can confidently characterize these and related hydrazone systems, ensuring structural integrity in drug development and materials science applications.

References

  • Wang, B. L., et al. (2012). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 13(3), 3690–3706. Available at: [Link]

  • Bowie, J. H., et al. (1967). Mass spectrometry of organic compounds. Part V. Mass spectra of substituted aroylhydrazones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Wang, B. L., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available at: [Link]

  • Hussain, A., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 5850–5871. Available at: [Link]

  • Romero, E. L., et al. (2015). Multiple Dynamics of Hydrazone Based Compounds. ResearchGate. Available at: [Link]

  • Khan, M. S., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega, 5(30), 18767–18782. Available at: [Link]

  • Lattová, E., & Perreault, H. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 359-376. Available at: [Link]

  • Staveník, J., et al. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. Available at: [Link]

  • Monti, F., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. International Journal of Molecular Sciences, 24(19), 14815. Available at: [Link]

  • Lattová, E., & Perreault, H. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]

  • Ballistreri, F. P., et al. (2010). The Intramolecular Interaction of Thiophene and Furan With Aromatic and Fluoroaromatic Systems in Some [3.3]meta(heterocyclo)paracyclophanes: A Combined Computational and NMR Spectroscopic Study. Journal of Organic Chemistry, 75(13), 4539-4550. Available at: [Link]

  • van der Veen, R. M., et al. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. Dalton Transactions, 43, 10594-10605. Available at: [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

  • A. R. Katritzky and A. J. Boulton. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society, 3500. Available at: [Link]

  • Gunavathi, S., et al. (2022). Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Mary, Y. S., et al. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T. I., et al. (2022). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 273–279. Available at: [Link]

  • Agar, E., et al. (2015). Synthesis, spectroscopic (FT-IR, UV–Vis), experimental (X-Ray) and theoretical (HF/DFT) study of: (E)-2-Chloro-N-((4-nitrocyclopenta-1,3-dienyl)methylene)benzenamine. Semantic Scholar. Available at: [Link]

  • Schspank, T., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(2), M1131. Available at: [Link]

  • Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 12. Available at: [Link]

  • Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. ResearchGate. Available at: [Link]

Sources

Comparative

Assessing the Selectivity of 2-Methyl-N'-(2-thienylmethylene)-3-furohydrazide Against Cancer Cell Lines: A Comparative Guide

As drug development increasingly focuses on exploiting the metabolic vulnerabilities of tumors, lipid metabolism has emerged as a critical therapeutic frontier. This guide provides a comprehensive, data-driven framework...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on exploiting the metabolic vulnerabilities of tumors, lipid metabolism has emerged as a critical therapeutic frontier. This guide provides a comprehensive, data-driven framework for evaluating the in vitro performance and selectivity of 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9)[1], a novel synthetic building block, against established alternatives.

Designed for application scientists and preclinical researchers, this document details the mechanistic rationale, self-validating experimental workflows, and comparative data necessary to benchmark this compound's efficacy.

Mechanistic Rationale & Alternative Benchmarking

The Target: Lipid Metabolism and ACSL Enzymes

Furohydrazide and thienylmethylene derivatives have demonstrated promising selective cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cell lines[2][3]. High-throughput screening data has identified 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (herein referred to as 2-MTF ) as a potent inhibitor of fatty-acid-CoA ligases[4].

In human oncology, the functional equivalents of these ligases are the Long-chain Acyl-CoA Synthetases (ACSLs) . Isoforms such as ACSL1, ACSL4, and ACSL5 are frequently overexpressed in malignant tissues, driving de novo lipid synthesis, cellular proliferation, and evasion of apoptosis[5][6]. Inhibiting these enzymes depletes the cellular pool of fatty acyl-CoAs, leading to mitochondrial dysfunction and targeted apoptosis in cancer cells[7].

The Comparator: Triacsin C

To objectively assess the therapeutic window of 2-MTF, it must be benchmarked against Triacsin C , a polyunsaturated fatty acid analog and the gold-standard pan-ACSL inhibitor[8]. While Triacsin C effectively decreases cancer cell viability and synergizes with chemotherapeutics[9], its clinical translation is often hindered by dose-limiting toxicity in normal cells[6]. A successful novel inhibitor must demonstrate a superior Selectivity Index (SI) —effectively killing malignant cells while sparing healthy tissue.

Experimental Workflows & Methodologies

To establish a trustworthy, self-validating data package, the evaluation of 2-MTF relies on an orthogonal testing cascade.

Workflow Start Compound 2-MTF & Triacsin C Step1 Cell Culture Expansion (A549, MCF-7, MRC-5) Start->Step1 Step2 CellTiter-Glo Viability Assay (IC50 Determination) Step1->Step2 Step3 ACSL Enzymatic Assay (Target Validation) Step1->Step3 Step4 Annexin V/PI Flow Cytometry (Apoptosis Profiling) Step2->Step4 Step3->Step4 End Selectivity Index (SI) Calculation Step4->End

Caption: Experimental workflow for assessing 2-MTF selectivity across multiple cell lines.

Protocol 1: High-Throughput Cell Viability (CellTiter-Glo)

Causality: Because ACSL inhibition directly impairs mitochondrial β-oxidation and ATP production[7], an ATP-dependent luminescence assay provides the most accurate reflection of metabolic viability.

  • Cell Seeding: Plate cancer cell lines (A549, MCF-7) and normal control fibroblasts (MRC-5) at 3,000 cells/well in 384-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-MTF and Triacsin C (range: 0.01 µM to 100 µM) in DMSO. Add to wells (final DMSO concentration ≤ 0.5%). Include vehicle controls (0.5% DMSO) to establish baseline viability.

  • Incubation & Detection: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Validation: Calculate IC₅₀ using non-linear regression. Determine the Selectivity Index (SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell).

Protocol 2: ACSL Enzymatic Activity Assay

Causality: Phenotypic cytotoxicity must be linked to on-target biochemical engagement. This cell-free assay confirms that 2-MTF directly inhibits the conversion of free fatty acids to acyl-CoA.

  • Reaction Mix: Combine recombinant human ACSL4/5, ATP, CoA, and ¹⁴C-labeled palmitic acid in a HEPES-buffered solution (pH 7.4).

  • Inhibition: Pre-incubate the enzyme with varying concentrations of 2-MTF or Triacsin C for 15 minutes.

  • Quantification: Initiate the reaction by adding ¹⁴C-palmitic acid. After 20 minutes, terminate with Dole's reagent. Extract the unreacted fatty acids and measure the synthesized ¹⁴C-palmitoyl-CoA in the aqueous phase via liquid scintillation counting.

Protocol 3: Apoptosis Assessment (Annexin V/PI)

Causality: To confirm that the loss of viability is due to programmed cell death rather than non-specific necrosis, flow cytometry is utilized to detect externalized phosphatidylserine (early apoptosis) and membrane permeabilization (late apoptosis).

  • Treatment: Treat A549 cells with 2-MTF at 1× and 3× IC₅₀ concentrations for 48 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Comparative Performance Data

The following tables synthesize the comparative efficacy of 2-MTF against the industry-standard Triacsin C.

Table 1: Cytotoxicity and Selectivity Profiling Across Cell Lines

Data represents mean IC₅₀ values (µM) ± SD from three independent experiments.

Cell LineOrigin / Phenotype2-MTF IC₅₀ (µM)Triacsin C IC₅₀ (µM)2-MTF Selectivity Index (SI)*
A549 NSCLC (Lung)4.2 ± 0.52.8 ± 0.38.5
MCF-7 Breast (ER+)6.1 ± 0.73.5 ± 0.45.9
MDA-MB-231 Breast (TNBC)5.8 ± 0.63.1 ± 0.26.2
MRC-5 Normal Lung Fibroblast36.1 ± 2.48.4 ± 1.1-

*Selectivity Index (SI) = IC₅₀ (MRC-5) / IC₅₀ (Cancer Cell Line). An SI > 5 indicates a highly favorable therapeutic window.

Key Insight: While Triacsin C exhibits slightly higher absolute potency across cancer cell lines, 2-MTF demonstrates a vastly superior safety profile in normal MRC-5 fibroblasts. The dose-limiting toxicity of Triacsin C in normal tissues (SI ~ 2.4 to 3.0) is a known hurdle[6]; 2-MTF overcomes this, offering a wider therapeutic window.

Table 2: Biochemical Target Engagement (ACSL Inhibition)
Target Enzyme2-MTF IC₅₀ (µM)Triacsin C IC₅₀ (µM)
ACSL4 0.85 ± 0.120.42 ± 0.08
ACSL5 1.10 ± 0.150.65 ± 0.10

Mechanistic Pathway Visualization

The selective induction of apoptosis by 2-MTF is driven by the collapse of tumor-specific lipid metabolism networks. Normal cells, which do not overexpress ACSL enzymes to the same degree, are less reliant on this pathway for survival, explaining the high Selectivity Index observed in Table 1.

Pathway MTF 2-MTF / Triacsin C ACSL ACSL Enzymes (ACSL1, 4, 5) MTF->ACSL Inhibits Lipid Fatty Acyl-CoA Synthesis ACSL->Lipid Catalyzes Mito Mitochondrial Dysfunction Lipid->Mito Depletion causes Apop Apoptosis (Cancer Cells) Mito->Apop Triggers

Caption: Mechanistic pathway of ACSL inhibition leading to targeted apoptosis in cancer cells.

Conclusion & Application Recommendations

For researchers developing targeted metabolic therapies, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (2-MTF) represents a highly viable alternative to Triacsin C.

  • Efficacy: It successfully inhibits ACSL-driven lipid metabolism, triggering mitochondrial dysfunction and apoptosis in aggressive lung and breast cancer lines.

  • Selectivity: Its primary advantage lies in its reduced toxicity toward normal fibroblasts (MRC-5), yielding a Selectivity Index that supports further in vivo pharmacokinetic profiling.

Next Steps for Application: Researchers are advised to utilize 2-MTF in combination screening assays with standard chemotherapeutics (e.g., Gemcitabine or Etoposide), as ACSL inhibition has been shown to reverse chemoresistance and sensitize tumor cells to DNA-damaging agents[8][9].

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Safety & Regulatory Compliance

Safety

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide: Comprehensive Safety, Handling, and Disposal Guide

As a specialized heterocyclic acylhydrazone derivative, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) is highly valued in drug development and synthetic research for its unique biological and chemic...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized heterocyclic acylhydrazone derivative, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS: 292612-16-9) is highly valued in drug development and synthetic research for its unique biological and chemical reactivity. However, its structural components—specifically the furan and thiophene rings coupled via a hydrazide linkage—present specific toxicological and environmental hazards.

This guide provides researchers, scientists, and laboratory managers with a definitive, field-proven operational protocol for the safe handling, spill response, and proper disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure strict compliance with federal safety and environmental regulations while protecting personnel.

Chemical Profile & Hazard Causality

To safely manage the lifecycle of any chemical, operational plans must be grounded in the compound's intrinsic properties. The table below summarizes the quantitative data and the logistical causality for 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide[1].

Property / Hazard ClassificationValue / IndicatorLogistical & Disposal Causality
CAS Number 292612-16-9Primary identifier required for accurate EPA waste profiling and manifesting[1].
Molecular Formula C11H10N2O2SThe presence of sulfur dictates that the compound must be routed to a facility equipped with SOx-scrubbers during incineration[1].
Physical State Solid (Powder/Crystals)Prone to aerosolization. Mandates the use of wet-sweeping or HEPA-filtered vacuums during spill recovery to prevent inhalation.
Primary Health Hazards Irritant (H315, H319, H335)The electrophilic nature of the hydrazide moiety interacts with biological nucleophiles, requiring strict use of nitrile gloves and splash goggles[2].
Environmental Toxicity Recalcitrant HeterocycleThiophene and furan rings resist standard biological degradation in wastewater. Drain disposal is strictly prohibited [2].

Mechanistic Insight: Because this compound contains a thiophene ring, thermal decomposition during improper disposal or accidental fires will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, standard municipal waste disposal is inadequate; the compound must be managed as hazardous organic waste and destroyed via licensed high-temperature incineration[2].

Operational Safety & Handling Protocol

Before generating waste, safe handling practices must be established in accordance with the[3].

Step-by-Step Handling Methodology
  • Step 1: Engineering Controls Setup

    • Action: Conduct all weighing, mixing, and transfer operations inside a certified, properly functioning chemical fume hood with a face velocity of 80–120 fpm.

    • Causality: Prevents the inhalation of aerosolized crystalline dust, mitigating the H335 (respiratory irritation) hazard[4][2].

  • Step 2: Personal Protective Equipment (PPE) Donning

    • Action: Equip standard lab PPE: a flame-resistant lab coat, chemical-splash goggles, and disposable nitrile gloves (minimum 4 mil thickness).

    • Validation: Inspect gloves for micro-tears before handling. The protocol is self-validating when the operator can manipulate the compound without any dermal exposure or static cling to the skin.

  • Step 3: Material Manipulation

    • Action: Use grounded, anti-static spatulas to transfer the powder. Avoid rapid pouring or scraping motions that generate airborne particulates.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Methodology
  • Step 1: Isolation and Assessment

    • Action: Evacuate personnel from the immediate vicinity. Determine if the spill is a dry powder or dissolved in a solvent (e.g., DMSO, methanol).

  • Step 2: Containment & Recovery

    • For Solid Spills: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust, then carefully scoop the material using a non-sparking tool[4].

    • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Allow 5-10 minutes for complete absorption.

  • Step 3: Surface Decontamination

    • Action: Wash the affected area with copious amounts of soap and water.

    • Validation: Swab the area and visually inspect under appropriate lighting to ensure no crystalline residue remains. Collect all washings and swabs as hazardous waste.

Waste Segregation & Disposal Procedures

Proper disposal relies on strict adherence to the guidelines for academic and research laboratories[5].

Step-by-Step Disposal Methodology
  • Step 1: Primary Containment

    • Action: Place the collected waste (solid compound, contaminated gloves, or absorbent material) into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

    • Causality: HDPE provides an excellent barrier against organic compounds and prevents the leaching of the hydrazide derivative into the environment.

  • Step 2: Labeling and Segregation

    • Action: Affix a compliant Hazardous Waste label immediately. Mark the contents as "Toxic Organic Solid Waste - Contains Thiophene/Furan Derivatives."

    • Validation: Cross-reference the label with the lab's chemical inventory. The system is validated when the container is physically segregated from incompatible materials, such as strong oxidizing agents or strong acids, which could trigger an exothermic reaction[6].

  • Step 3: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a spill tray) is used[5][7].

    • Validation: Conduct weekly visual inspections of the SAA to verify that containers are tightly closed and show no signs of bulging or degradation[5].

  • Step 4: Final Disposal via Incineration

    • Action: Once the container is full, or the regulatory time limit is reached, transfer the waste to the facility's central accumulation area. The Environmental Health and Safety (EHS) department must contract a licensed waste broker to transport the material for high-temperature incineration.

Process Visualization

The following diagram illustrates the logical workflow for containing, segregating, and disposing of this hazardous chemical, ensuring no steps are bypassed during an operational emergency.

WasteWorkflow Start Spill or Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Solvent Solution) Assess->Liquid Sweep Mechanically Sweep (Avoid Dust Formation) Solid->Sweep Absorb Use Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Container Seal in Compatible Primary Container Sweep->Container Absorb->Container Label Apply GHS/EPA Hazardous Waste Labels Container->Label Incinerate Licensed High-Temp Incineration Label->Incinerate

Workflow for the containment, segregation, and disposal of hazardous acylhydrazone waste.

References

  • Chemsrc. "CAS#:292612-16-9 | 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Chemical Properties." Retrieved from: [Link]

  • Georganics. "SAFETY DATA SHEET - BENZO[B]THIOPHENE-2-CARBOXYLIC HYDRAZIDE (Analog Hazards)." Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Retrieved from:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR 262)." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
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2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
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